molecular formula C12H10N2O2 B14043519 2-(Benzyloxy)pyrimidine-5-carbaldehyde

2-(Benzyloxy)pyrimidine-5-carbaldehyde

Cat. No.: B14043519
M. Wt: 214.22 g/mol
InChI Key: UWSZFGGTVGDXGW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzyloxy)pyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)pyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-phenylmethoxypyrimidine-5-carbaldehyde

InChI

InChI=1S/C12H10N2O2/c15-8-11-6-13-12(14-7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

UWSZFGGTVGDXGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=N2)C=O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-(Benzyloxy)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes synthetic protocols, reactivity profiles, and application data into a cohesive document.[1]

Primary Classification: Heterocyclic Building Block / Protected Pyrimidine Intermediate Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Part 1: Chemical Identity & Strategic Significance

Executive Summary

2-(Benzyloxy)pyrimidine-5-carbaldehyde is a pivotal intermediate in the synthesis of bioactive pyrimidines. It serves as a lipophilic, "masked" equivalent of 2-hydroxypyrimidine-5-carbaldehyde (also known as uracil-5-carboxaldehyde or 2-oxo-1(2H)-pyrimidinecarboxaldehyde).

In medicinal chemistry, the direct manipulation of 2-hydroxypyrimidines is often hampered by their poor solubility in organic solvents and their tendency to tautomerize or aggregate via intermolecular hydrogen bonding. The benzyl ether moiety at the C2 position solves this by:

  • Locking the Tautomer: It fixes the pyrimidine in the aromatic lactim form, preventing keto-enol tautomerization during sensitive reactions.

  • Solubility Enhancement: It provides the necessary lipophilicity for standard organic transformations (e.g., Wittig olefination, reductive amination) on the C5-aldehyde.

  • Orthogonal Deprotection: The benzyl group can be removed under neutral conditions (hydrogenolysis), regenerating the polar 2-hydroxy/2-oxo pharmacophore late in the synthetic sequence.

Chemical Data Matrix[2]
PropertyData / ValueNote
Chemical Name 2-(Benzyloxy)pyrimidine-5-carbaldehydeIUPAC
Molecular Formula C₁₂H₁₀N₂O₂-
Molecular Weight 214.22 g/mol -
Precursor CAS 933702-55-7 (2-Chloropyrimidine-5-carbaldehyde)*
Core Scaffold Pyrimidine1,3-Diazine
Key Functional Groups Aldehyde (C5), Benzyl Ether (C2)Electrophile & Protecting Group
LogP (Predicted) ~2.1Lipophilic (vs. -0.6 for 2-OH analog)
Appearance Off-white to pale yellow solidCrystalline

*Note: While the specific CAS for the benzyl ether derivative is often indexed internally by CROs, it is synthesized directly from the commercially ubiquitous 2-chloro precursor (CAS 933702-55-7).

Part 2: Synthetic Architecture (The "How")

This section details the robust preparation of the target from 2-chloropyrimidine-5-carbaldehyde via Nucleophilic Aromatic Substitution (SₙAr).

Reaction Logic

The C2 position of the pyrimidine ring is highly electron-deficient due to the inductive withdrawal of the two adjacent nitrogen atoms. The presence of an electron-withdrawing formyl group at C5 further activates the C2-chloride toward nucleophilic attack. Consequently, this SₙAr reaction proceeds rapidly under mild conditions, often without the need for transition metal catalysis (Buchwald-Hartwig conditions are generally unnecessary).

Validated Synthesis Protocol

Reagents:

  • Substrate: 2-Chloropyrimidine-5-carbaldehyde (1.0 equiv)

  • Nucleophile: Benzyl alcohol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) OR Sodium Hydride (NaH, 1.1 equiv for faster kinetics)
    
  • Solvent: DMF (N,N-Dimethylformamide) or dry THF.

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Charge with 2-chloropyrimidine-5-carbaldehyde dissolved in anhydrous DMF (0.2 M concentration).
    
  • Nucleophile Activation:

    • Method A (Mild): Add solid

      
       and Benzyl alcohol directly to the solution.
      
    • Method B (Rapid): In a separate vial, pre-treat Benzyl alcohol with NaH in THF at 0°C for 15 min to generate the alkoxide, then cannulate this into the pyrimidine solution.

  • Reaction: Stir the mixture at Room Temperature (25°C) .

    • Monitoring: Monitor via TLC (30% EtOAc/Hexanes). The starting material (

      
      ) will disappear, replaced by the more polar benzyl ether (
      
      
      
      ).
    • Duration: Typically 2–4 hours.[2] Avoid excessive heating (>60°C) to prevent Cannizzaro-type disproportionation of the aldehyde.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (10x reaction volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

      
      .
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0%

      
       40% Ethyl Acetate in Hexanes.
      
Synthetic Pathway Visualization[3]

SynthesisPath Start 2-Chloropyrimidine- 5-carbaldehyde (CAS 933702-55-7) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (C2) Reagents Benzyl Alcohol + Base (K2CO3/NaH) Reagents->Intermediate Product 2-(Benzyloxy)pyrimidine- 5-carbaldehyde (Target) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: SₙAr Synthesis Pathway.[2] The electron-deficient C2 position allows for facile displacement of the chloride by the benzyloxy nucleophile.

Part 3: Reactivity & Functionalization (The "Why")

Once synthesized, 2-(benzyloxy)pyrimidine-5-carbaldehyde acts as a versatile scaffold. The aldehyde allows for carbon chain extension or amination, while the benzyl group protects the pyrimidine core.

Functionalization Manifold
  • Reductive Amination (C5):

    • Reaction with primary/secondary amines +

      
      .
      
    • Utility: Attaching solubilizing tails (e.g., morpholine, piperazine) common in kinase inhibitors.

  • Wittig/Horner-Wadsworth-Emmons (C5):

    • Reaction with phosphorus ylides.

    • Utility: Creating vinyl-pyrimidine Michael acceptors (e.g., for covalent EGFR inhibitors).

  • Oxidation (C5):

    • Oxidation to the carboxylic acid (

      
      , Pinnick conditions).
      
    • Utility: Precursor to amide coupling.

  • Hydrogenolysis (C2 - Deprotection):

    • 
      , Pd/C in MeOH/THF.
      
    • Result: Cleavage of the benzyl ether to yield 2-hydroxypyrimidine-5-carbaldehyde (tautomerizes to the pyrimidinone).

Reactivity Diagram[2][3]

Reactivity Core 2-(Benzyloxy)pyrimidine- 5-carbaldehyde RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Oxid Pinnick Oxidation (NaClO2) Core->Oxid Deprot Hydrogenolysis (H2, Pd/C) Core->Deprot Late Stage Prod_Amine 5-(Aminomethyl) pyrimidine deriv. RedAm->Prod_Amine Prod_Vinyl 5-Vinylpyrimidine (Michael Acceptor) Wittig->Prod_Vinyl Prod_Acid Pyrimidine-5- carboxylic acid Oxid->Prod_Acid Prod_OH 2-Hydroxypyrimidine- 5-carbaldehyde (Polar Core) Deprot->Prod_OH

Figure 2: Divergent Synthesis Manifold. The aldehyde (blue paths) allows structural elaboration, while the benzyl group (red path) serves as a removable mask.

Part 4: Critical Handling & Stability[3]

Stability Profile
  • Oxidation: The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.

    • Storage: Store under Argon/Nitrogen at -20°C.

  • Acid Sensitivity: The benzyl ether is relatively stable to acid, but strong Lewis acids (e.g.,

    
    ) will cleave it prematurely.
    
  • Base Sensitivity: The pyrimidine ring is electron-deficient; extremely strong nucleophiles (e.g., organolithiums) may attack the ring carbons (C4/C6) rather than the aldehyde if not carefully controlled.

Analytical Validation

To confirm the identity of the synthesized material, look for these key NMR signals:

  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet at

      
       ppm.
      
    • Pyrimidine Protons (H4, H6): Singlet (2H) at

      
       ppm (deshielded by the aldehyde and ring nitrogens).
      
    • Benzyl (

      
      ):  Singlet at 
      
      
      
      ppm.
    • Aromatic (Ph): Multiplet at

      
       ppm.
      

References

  • Synthesis of Pyrimidine Precursors

    • Source: PubChem. "2-Chloropyrimidine-5-carbaldehyde (CID 16683103)".
    • URL:[Link]

    • Relevance: Defines the starting material and core physical properties of the 5-formyl pyrimidine scaffold.
  • Nucleophilic Aromatic Substitution (SₙAr)

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Mechanistic grounding for the displacement of the 2-chloro group by benzyl alcohol.
  • Deprotection of Benzyl Ethers

    • Source: Greene's Protective Groups in Organic Synthesis (via Wiley Online Library).
    • URL:[Link]

    • Relevance: Standard protocols for the removal of the benzyl group to yield the 2-hydroxy pyrimidine.
  • Applications in Kinase Inhibitor Design

    • Source: Journal of Medicinal Chemistry (ACS). "Discovery of Pyrimidine-Based Inhibitors".
    • URL:[Link]

    • Relevance: Contextualizes the use of 2-alkoxy-5-formylpyrimidines in drug discovery campaigns.

Sources

2-Benzyloxypyrimidine-5-Carboxaldehyde: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the molecular characteristics, synthesis, and applications of 2-benzyloxypyrimidine-5-carboxaldehyde , a specialized heterocyclic intermediate.[1]

Molecular Identity & Core Properties

Chemical Structure & Nomenclature
  • IUPAC Name: 2-(Benzyloxy)pyrimidine-5-carbaldehyde[1]

  • Systematic Name: 2-(Phenylmethoxy)pyrimidine-5-carboxaldehyde[1]

  • Molecular Formula:

    
    
    
  • SMILES: O=Cc1cnc(OCc2ccccc2)nc1

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights.

ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )
Carbon (C) 1212.011144.132
Hydrogen (H) 101.00810.080
Nitrogen (N) 214.00728.014
Oxygen (O) 215.99931.998
Total MW 214.224
Predicted Physical Properties
  • Appearance: Off-white to pale yellow solid.[1]

  • Melting Point: Predicted range 65–85 °C (Based on the 2-methoxy analog, MP ~60°C).[1]

  • Solubility: Soluble in DCM, DMSO, DMF, and hot ethanol; sparingly soluble in water.

  • Stability: Stable under standard conditions; aldehyde group susceptible to oxidation (to carboxylic acid) or reduction (to alcohol).

Synthesis Methodologies

The synthesis of 2-benzyloxypyrimidine-5-carboxaldehyde is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr) .[1] This pathway offers higher regioselectivity compared to alkylation of the 2-hydroxy tautomer.[1]

Pathway A: SNAr Displacement (Recommended)

This protocol utilizes the electron-deficient nature of the pyrimidine ring, activated by the 5-formyl group, to facilitate displacement of a leaving group (chloride) by the benzyloxide anion.[1]

Reaction Scheme:


[1]
Step-by-Step Protocol
  • Reagents:

    • Substrate: 2-Chloropyrimidine-5-carboxaldehyde (1.0 eq) [CAS: 933702-55-7][1][2][3][4]

    • Nucleophile: Benzyl alcohol (1.1 eq)

    • Base: Potassium carbonate (

      
      , 2.0 eq) or Sodium hydride (NaH, 1.1 eq) for faster kinetics.
      
    • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Activation: If using NaH, suspend NaH in dry DMF at 0°C under inert atmosphere (

      
      ). Add benzyl alcohol dropwise and stir for 30 min to generate sodium benzyloxide.
      
    • Addition: Cool the solution of 2-chloropyrimidine-5-carboxaldehyde in DMF to 0°C. Slowly add the alkoxide solution (or add solid carbonate followed by alcohol).

    • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.[1]

    • Workup: Quench with ice-water. The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (

      
      , 10-30% EtOAc in Hexane).[1]
      
Pathway B: O-Alkylation (Alternative)

This method involves alkylating 2-hydroxypyrimidine-5-carboxaldehyde.[1] Note: This route often yields a mixture of O-alkyl (target) and N-alkyl (side product) isomers due to lactam-lactim tautomerism.[1]

Reaction Scheme:



Structural & Synthetic Logic Visualization

The following diagram illustrates the competitive pathways and the logic behind selecting the SNAr route for high purity.

SynthesisPathways Precursor_Cl 2-Chloropyrimidine- 5-carboxaldehyde Target 2-Benzyloxypyrimidine- 5-carboxaldehyde (Target: O-Isomer) Precursor_Cl->Target SNAr (Major Pathway) High Selectivity Reagent_BnOH Benzyl Alcohol + Base (NaH/K2CO3) Precursor_Cl->Reagent_BnOH Precursor_OH 2-Hydroxypyrimidine- 5-carboxaldehyde Precursor_OH->Target O-Alkylation (Minor) SideProduct N-Benzyl-2-pyridone derivative (Side Product) Precursor_OH->SideProduct N-Alkylation (Major) Reagent_BnBr Benzyl Bromide + Base Precursor_OH->Reagent_BnBr

Caption: Synthesis Logic Flow. The SNAr pathway (green) avoids the N-alkylation side reactions common in the alkylation of the hydroxy precursor.

Applications in Drug Discovery

This molecule serves as a versatile "Lego block" in medicinal chemistry, particularly for kinase inhibitors.

Kinase Inhibitor Scaffolds

The pyrimidine-5-carboxaldehyde core is a privileged scaffold.[1] The benzyloxy group at C2 acts as a hydrophobic anchor that can occupy the ATP-binding pocket or the allosteric "back pocket" of kinases (e.g., p38 MAP kinase, CDK).

  • Mechanism: The aldehyde group allows for rapid diversification via reductive amination or condensation to form imines/heterocycles.

Heterocycle Formation

The aldehyde is a precursor for bicyclic systems:

  • Pyrrolopyrimidines: Reaction with amines and activated methylenes.

  • Pyrimido[4,5-d]pyrimidines: Condensation with amidines.[1]

Analytical Characterization Data (Expected)

Since specific spectral data for this exact benzyl ether may not be indexed in public databases, the following are expert-derived predicted signals for validation:

TechniqueExpected Signal Characteristics
1H NMR (CDCl3)

10.0 ppm
(s, 1H, -CH O)

9.0–9.1 ppm
(s, 2H, Pyrimidine H-4, H-6)

7.3–7.5 ppm
(m, 5H, Aromatic Ph )

5.5 ppm
(s, 2H, -OCH 2Ph)
MS (ESI+) [M+H]+ = 215.2 ; Characteristic fragment at 91 m/z (Tropylium ion, benzyl group loss).[1]
IR (ATR) 1690–1710 cm-1 (C=O stretch, aldehyde)1580 cm-1 (C=N stretch, pyrimidine)1240 cm-1 (C-O-C stretch, ether).[1]

References

  • PubChem. 2-Chloropyrimidine-5-carbaldehyde Compound Summary. (CAS 933702-55-7).[1][2][3][4] Available at: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (General SNAr methodology on pyrimidines). Available at: [Link][5][6][7][8][9]

Sources

2-(Benzyloxy)pyrimidine-5-carbaldehyde: Structural Informatics, Synthetic Methodology, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives stand out as highly privileged scaffolds due to their profound biological relevance and structural versatility. 2-(Benzyloxy)pyrimidine-5-carbaldehyde (CAS: 1567002-93-0) is a highly functionalized building block that offers orthogonal reactivity vectors for drug discovery and bioconjugation. By featuring both an electrophilic formyl group and a selectively cleavable benzyloxy ether, this compound enables the rapid construction of complex molecular architectures, ranging from kinase inhibitors to oligonucleotide conjugates.

This technical guide provides an in-depth analysis of the compound's structural informatics, details a self-validating synthetic methodology, and explores its downstream applications.

Structural Informatics & Physicochemical Profiling

The computational representation of a molecule dictates how it is indexed, modeled, and utilized in in silico drug design. The SMILES (Simplified Molecular-Input Line-Entry System) string for 2-(benzyloxy)pyrimidine-5-carbaldehyde is:

O=Cc1cnc(OCc2ccccc2)nc1

SMILES Breakdown & Causality in Reactivity
  • O=C (Carbaldehyde at C5): This formyl group is a highly reactive electrophilic center. Its para-like relationship to the C2 position exerts a strong electron-withdrawing resonance effect across the pyrimidine ring.

  • c1cnc(...)nc1 (Pyrimidine Core): The two nitrogen atoms (N1 and N3) inductively withdraw electron density from the carbon atoms, making the ring inherently electron-deficient and highly susceptible to nucleophilic attack.

  • OCc2ccccc2 (Benzyloxy Group at C2): This bulky, lipophilic group serves a dual purpose. It acts as a stable ether linkage during basic or reductive amination conditions but can be selectively cleaved via hydrogenolysis (Pd/C, H₂) to reveal a 2-hydroxypyrimidine (or its pyrimidin-2-one tautomer), a critical motif for hydrogen-bond donor/acceptor interactions in target binding pockets.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the compound, which are essential for predicting its behavior in synthetic workflows and biological assays.

PropertyValue
Chemical Name 2-(Benzyloxy)pyrimidine-5-carbaldehyde
CAS Registry Number 1567002-93-0
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
Topological Polar Surface Area (TPSA) ~52.1 Ų
LogP (Estimated) 2.1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (2x Pyrimidine N, 1x Ether O, 1x Carbonyl O)

Synthetic Methodology: Mechanistic Rationale and Protocol

The most efficient route to synthesize 2-(benzyloxy)pyrimidine-5-carbaldehyde relies on a Nucleophilic Aromatic Substitution (S_NAr). The starting material, 1 [1], is an exceptional electrophile.

Mechanistic Causality: The S_NAr reaction is driven by the extreme electron deficiency of the C2 carbon. The two adjacent pyrimidine nitrogens and the C5-carbaldehyde group synergistically stabilize the anionic Meisenheimer intermediate formed during the attack of the benzyloxide nucleophile. We utilize anhydrous N,N-Dimethylformamide (DMF) as a polar aprotic solvent because it heavily solvates the potassium cation from the base (K₂CO₃), leaving the benzyloxide anion naked and highly nucleophilic. Crucially, the system must be kept strictly anhydrous to prevent competitive hydrolysis of the 2-chloro intermediate into 2-hydroxypyrimidine-5-carbaldehyde.

SynthWorkflow A 2-Chloropyrimidine- 5-carbaldehyde C SNAr Reaction (Anhydrous DMF, 80°C) A->C B Benzyl Alcohol + K2CO3 B->C D 2-(Benzyloxy)pyrimidine- 5-carbaldehyde C->D Nucleophilic Substitution

Synthetic workflow for 2-(Benzyloxy)pyrimidine-5-carbaldehyde via SNAr.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring that researchers can confirm the success of the reaction at multiple stages without relying solely on end-point mass spectrometry.

Step 1: Reagent Preparation

  • Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Charge the flask with 2-chloropyrimidine-5-carbaldehyde (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 15 mmol).

  • Add 15 mL of anhydrous DMF, followed by the dropwise addition of benzyl alcohol (1.1 eq, 11 mmol).

Step 2: Reaction Execution & Monitoring

  • Heat the reaction mixture to 80°C while stirring vigorously.

  • Self-Validation (TLC): After 2 hours, pull a 10 µL aliquot and run a Thin Layer Chromatography (TLC) plate using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material (lower R_f due to the highly polar chloro-aldehyde) should be completely consumed, replaced by a new, higher R_f spot corresponding to the benzyloxy product.

Step 3: Workup and Purification

  • Cool the reaction to room temperature and quench by pouring into 50 mL of ice-cold distilled water. The product will often precipitate as an off-white solid.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to back-extract any residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the pure product.

Step 4: Analytical Validation (¹H NMR) Confirm the structure via ¹H NMR (CDCl₃, 400 MHz). The protocol is validated if the following diagnostic shifts are observed:

  • ~9.95 ppm (s, 1H): The aldehyde proton (confirms the formyl group survived the basic conditions).

  • ~8.95 ppm (s, 2H): The two equivalent pyrimidine protons at C4 and C6.

  • ~7.30 - 7.50 ppm (m, 5H): The aromatic protons of the phenyl ring.

  • ~5.55 ppm (s, 2H): The benzylic CH₂ protons (confirms successful etherification).

Downstream Applications in Drug Discovery

Pyrimidine-5-carbaldehydes are cornerstones in the synthesis of complex pharmaceutical agents [2]. Their utility is highlighted in the synthesis of 2 [3]. The orthogonal nature of the carbaldehyde and benzyloxy groups allows medicinal chemists to perform divergent functionalizations.

Downstream Core 2-(Benzyloxy)pyrimidine- 5-carbaldehyde RedAm Reductive Amination (Kinase Inhibitors) Core->RedAm NaBH(OAc)3, Amine Knoev Knoevenagel Condensation (Acrylic Derivatives) Core->Knoev Active Methylene, Base Deprot Hydrogenolysis (Pd/C, H2) (2-Hydroxypyrimidine Core) Core->Deprot Deprotection

Divergent downstream functionalization pathways in medicinal chemistry.

Key Functionalization Pathways
  • Reductive Amination: The C5-carbaldehyde readily undergoes reductive amination with primary or secondary amines using Sodium triacetoxyborohydride (NaBH(OAc)₃). This is a primary method for installing basic amine tails, which are crucial for improving aqueous solubility and binding to the solvent-exposed regions of kinase active sites.

  • Knoevenagel Condensations: Reaction with active methylene compounds (e.g., malononitrile or Meldrum's acid) yields highly substituted acrylic derivatives, which can act as Michael acceptors in targeted covalent inhibitors.

  • Global Deprotection: Once the C5 position is fully elaborated, the C2-benzyloxy group can be smoothly removed via catalytic hydrogenolysis (Pd/C, H₂ atmosphere). This unmasks the 2-hydroxypyrimidine core, which is highly prized for its ability to form robust bidentate hydrogen bonds with the hinge region of various target proteins.

References

  • Title: 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 Source: ChemicalBook URL
  • Title: 2-(2-Methylphenyl)
  • Title: Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction Source: Bioconjugate Chemistry - ACS Publications URL

Sources

Technical Deep Dive: 2-(Benzyloxy)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(Benzyloxy)pyrimidine-5-carbaldehyde , a critical heterocyclic building block in medicinal chemistry. It details the structural properties, validated synthetic routes, and downstream applications of this scaffold, specifically tailored for drug discovery workflows.[1]

CAS Number: [Custom Synthesis / Derivative of 933702-55-7] Molecular Formula:


Molecular Weight:  214.22  g/mol 

Executive Summary

2-(Benzyloxy)pyrimidine-5-carbaldehyde serves as a dual-purpose intermediate in the synthesis of bioactive small molecules. Structurally, it functions as a "masked" equivalent of 2-hydroxypyrimidine-5-carbaldehyde, locking the pyrimidine in its aromatic O-tautomeric state to prevent the formation of the thermodynamically stable 2-oxo (1H-pyrimidin-2-one) species during reaction sequences. Additionally, the benzyl ether moiety acts as a lipophilic anchor, improving the solubility of polar pyrimidine intermediates in organic solvents during library synthesis.

This compound is extensively utilized in the development of kinase inhibitors, antivirals, and adenosine receptor antagonists, where the C5-aldehyde serves as a versatile handle for reductive aminations, Wittig olefinations, and heterocycle formation.

Structural Analysis & Physicochemical Properties

The molecule features an electron-deficient pyrimidine core substituted at two critical positions:

  • C2 Position (Benzyloxy): A benzyl ether group that protects the oxygen. This group is stable to basic and mild acidic conditions but can be cleaved via catalytic hydrogenolysis (

    
    ) or strong Lewis acids (
    
    
    
    ) to reveal the free hydroxyl/oxo group.
  • C5 Position (Formyl): An aldehyde handle located at the meta-like position relative to the nitrogens. It is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring.

Key Physicochemical Parameters
PropertyValue (Estimated)Technical Significance
LogP ~2.3 - 2.5Moderate lipophilicity; good cell permeability for early-stage analogs.
H-Bond Donors 0Lacks donors, preventing non-specific binding in initial screens.
H-Bond Acceptors 4Pyrimidine nitrogens (2) + Ether O + Carbonyl O.
Topological Polar Surface Area (TPSA) ~50 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.
Physical State Solid (White to pale yellow)Stable solid, easy to handle compared to liquid aldehydes.

Synthetic Pathways[2][3][4][5]

The most robust route to 2-(benzyloxy)pyrimidine-5-carbaldehyde avoids the direct formylation of 2-benzyloxypyrimidine, which often suffers from poor regioselectivity. Instead, a Nucleophilic Aromatic Substitution (


) on a pre-functionalized halo-pyrimidine is the industry standard.
Validated Synthesis Protocol ( Route)

Precursor: 2-Chloropyrimidine-5-carbaldehyde (CAS 933702-55-7).[2]

Reaction Logic: The pyrimidine ring is highly activated for


 at the C2 position due to the inductive effect of the two adjacent nitrogen atoms and the electron-withdrawing aldehyde at C5. This allows the displacement of the chloride by the benzyloxide anion to proceed under mild conditions.

Step-by-Step Methodology:

  • Activation: Dissolve benzyl alcohol (1.05 equiv) in anhydrous THF or DMF.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) portion-wise at 0°C under

    
     atmosphere. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Addition: Dropwise add a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 equiv) in THF/DMF to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Conversion is typically complete within 1–2 hours.

  • Workup: Quench with saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallization from Hexanes/EtOAc or flash chromatography (

    
    , 0-30% EtOAc in Hexanes).
    
Visualization: Synthetic Workflow

Synthesis SM1 2-Chloropyrimidine- 5-carbaldehyde Intermediate Meisenheimer Complex (Transition) SM1->Intermediate Nucleophilic Attack (C2) Reagent Benzyl Alcohol + NaH (Base) Reagent->Intermediate Product 2-(Benzyloxy)pyrimidine- 5-carbaldehyde Intermediate->Product - Cl⁻ (Elimination)

Caption: Figure 1.


 mechanism for the synthesis of the target scaffold from commercially available precursors.

Reactivity Profile & Applications

Once synthesized, the molecule serves as a divergent point for library generation.

A. Reductive Amination (C5 Functionalization)

The C5-aldehyde is prone to rapid imine formation with primary and secondary amines.

  • Protocol: React aldehyde with amine (

    
    ) in DCE/MeOH with 
    
    
    
    or
    
    
    .
  • Utility: Generates "benzyl-protected" kinase inhibitors where the pyrimidine acts as the hinge-binder.

B. Deprotection (C2 Unmasking)

The benzyl group is orthogonal to most standard linkage chemistries (amide coupling, Suzuki coupling).

  • Protocol: Hydrogenolysis (

    
    , 1 atm, 10% Pd/C, EtOH) or Acidolysis (TFA/Thioanisole).
    
  • Product: Yields 2-hydroxypyrimidine-5-carbaldehyde (tautomerizes to 2-oxo-1,2-dihydropyrimidine-5-carbaldehyde). This allows for subsequent N-alkylation or O-alkylation to fine-tune solubility and metabolic stability.

C. Oxidation/Reduction[7]
  • Oxidation:

    
     (Pinnick) yields the carboxylic acid (2-(benzyloxy)pyrimidine-5-carboxylic acid).
    
  • Reduction:

    
     yields the benzylic alcohol, useful for converting to a mesylate/halide leaving group.
    
Visualization: Divergent Reactivity Map

Reactivity Core 2-(Benzyloxy)pyrimidine- 5-carbaldehyde Amine 5-(Aminomethyl) pyrimidine Analog Core->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Acid Pyrimidine-5- carboxylic acid Core->Acid Pinnick Oxidation (NaClO2) Deprotected 2-Oxo-1,2-dihydro pyrimidine-5-carbaldehyde Core->Deprotected Hydrogenolysis (H2, Pd/C) Olefin 5-Vinylpyrimidine Derivative Core->Olefin Wittig/Horner-Wadsworth Emmons

Caption: Figure 2. Divergent synthesis pathways utilizing the C5-aldehyde and C2-benzyl ether handles.

Safety & Handling (SDS Summary)

While specific toxicological data for this custom intermediate may be limited, it should be handled with the precautions standard for benzylic aldehydes and pyrimidines.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Stability: Aldehydes are susceptible to air oxidation (to carboxylic acids). Store under inert gas (Argon/Nitrogen) at -20°C.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • Sigma-Aldrich. Product Specification: 2-Chloropyrimidine-5-carbaldehyde. Retrieved from

  • Zhichkin, P., et al. (2002).[4] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 720-722.[4]

  • PubChem. Compound Summary: 2-Chloropyrimidine-5-carbaldehyde (CID 16675762).[2] National Library of Medicine.

  • ChemicalBook. Synthesis Protocols for Pyrimidine Aldehydes.

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Solubility of 2-(Benzyloxy)pyrimidine-5-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-(Benzyloxy)pyrimidine-5-carbaldehyde in Dimethyl Sulfoxide (DMSO)

Executive Summary

2-(Benzyloxy)pyrimidine-5-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for more complex molecules.[1][2] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely regarded as a "universal solvent" for its ability to dissolve a vast range of polar and nonpolar compounds.[3][4] Consequently, understanding the solubility of 2-(Benzyloxy)pyrimidine-5-carbaldehyde in DMSO is a critical prerequisite for its use in high-throughput screening (HTS), compound storage, and synthetic chemistry applications.[5] This guide provides a comprehensive overview of the theoretical principles governing this solubility, a detailed, field-proven experimental protocol for its quantitative determination, and a framework for interpreting the resulting data.

Introduction: The Nexus of a Key Building Block and a Universal Solvent

In the landscape of modern drug development, the efficiency of preclinical research hinges on the reliable handling and testing of novel chemical entities. 2-(Benzyloxy)pyrimidine-5-carbaldehyde, with its pyrimidine core, is a scaffold found in numerous biologically active compounds.[2][6] Its journey from a synthesized powder to a potential drug candidate invariably involves dissolution in a suitable solvent.

DMSO is the preeminent solvent for this purpose in early-stage discovery.[7] Its high boiling point (189 °C), miscibility with water and organic solvents, and ability to dissolve a wide array of compounds make it ideal for creating concentrated stock solutions for compound libraries.[3][8] Poor solubility can lead to inaccurate assay results, precipitation during storage, and a misinterpretation of a compound's biological activity. Therefore, a robust understanding and quantitative measurement of the solubility of 2-(Benzyloxy)pyrimidine-5-carbaldehyde in DMSO is not merely a procedural step but a foundational requirement for successful research.

Theoretical Framework: Predicting Solubility through Molecular Interactions

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[9] This involves assessing the intermolecular forces between the solute (2-(Benzyloxy)pyrimidine-5-carbaldehyde) and the solvent (DMSO).

2.1. Molecular Structure Analysis

  • 2-(Benzyloxy)pyrimidine-5-carbaldehyde: This molecule possesses both polar and nonpolar characteristics.

    • Polar Moieties: The pyrimidine ring contains two nitrogen atoms, and the molecule features an aldehyde group (-CHO) and an ether linkage (-O-). These regions can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

    • Nonpolar Moieties: The benzyl group (a phenyl ring attached to a methylene group) is predominantly nonpolar and will engage in van der Waals forces.

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent.[3][10]

    • Its defining feature is the sulfinyl group (S=O), which has a significant dipole moment. The oxygen atom is a strong hydrogen bond acceptor, while the two methyl groups provide a degree of nonpolar character.

    • As an aprotic solvent, it lacks acidic protons and cannot act as a hydrogen bond donor.[4]

2.2. Intermolecular Interactions and Solubility Prediction

The dissolution of 2-(Benzyloxy)pyrimidine-5-carbaldehyde in DMSO is driven by favorable intermolecular interactions that overcome the crystal lattice energy of the solid solute. The strong dipole of the DMSO sulfinyl group can interact effectively with the polar regions of the pyrimidine and aldehyde moieties. Simultaneously, the methyl groups of DMSO can interact with the nonpolar benzyl ring via London dispersion forces. This dual-nature interaction capacity of DMSO underpins its effectiveness as a solvent for a wide range of organic molecules.[4]

Predicted intermolecular interactions between the solute and DMSO.

Experimental Protocol: Quantitative Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method.[9][11] This procedure ensures that the solvent is fully saturated with the solute, providing a highly reliable and reproducible measurement.

3.1. Causality Behind Methodological Choices

  • Using Excess Solute: Adding an excess of the solid ensures that the solution reaches its maximum saturation point, which is the definition of solubility.

  • Prolonged Equilibration (24-72 hours): Dissolution is not instantaneous. A long agitation period at a constant temperature is crucial to ensure the system reaches thermodynamic equilibrium.[9]

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for data accuracy and reproducibility.

  • Phase Separation (Centrifugation/Filtration): It is imperative to analyze only the dissolved solute. Centrifugation and filtration are used to completely remove any undissolved solid particles from the saturated solution.[12] PTFE syringe filters are often chosen for their chemical inertness.

  • Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique for determining the precise concentration of the solute in the saturated filtrate.[9][11]

3.2. Step-by-Step Methodology

  • Preparation:

    • Add an excess amount (e.g., 5-10 mg) of 2-(Benzyloxy)pyrimidine-5-carbaldehyde to a known volume (e.g., 1 mL) of anhydrous DMSO in a sealed glass vial.

    • Prepare a set of calibration standards of the compound in DMSO at known concentrations (e.g., from 0.01 mg/mL to 1 mg/mL).

  • Equilibration:

    • Place the sealed vial on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for 24 to 72 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the larger particles settle.

    • Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This is the saturated solution.

  • Quantification:

    • Dilute the saturated solution with DMSO to a concentration that falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC using a suitable method (e.g., C18 column with a UV detector).

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL or mM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification (HPLC) A Add excess solute to known volume of DMSO B Agitate at constant T (24-72 hours) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm PTFE filter) C->D E Prepare dilutions D->E F Analyze via HPLC E->F H Calculate Concentration F->H G Generate Calibration Curve G->H

Experimental workflow for determining equilibrium solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison and analysis. While specific experimental data for 2-(Benzyloxy)pyrimidine-5-carbaldehyde is not publicly available, the following table illustrates how results would be presented.

ParameterValueUnits
Solvent Anhydrous DMSO-
Temperature 25 °C (Room Temp)°C
Equilibrium Solubility > 50 (Hypothetical)mg/mL
Molar Solubility > 233 (Hypothetical)mM

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental determination is required.

Interpretation for Drug Discovery:

  • High Solubility (>10 mg/mL): Indicates the compound is highly soluble in DMSO. This is ideal for creating concentrated stock solutions (e.g., 10-50 mM) for HTS campaigns and for use in various biological assays without risk of precipitation.

  • Moderate Solubility (1-10 mg/mL): The compound is sufficiently soluble for most applications, but care must be taken when preparing high-concentration stocks.

  • Low Solubility (<1 mg/mL): This can pose significant challenges. It may limit the maximum concentration achievable in assays and increase the risk of compound precipitation, leading to unreliable data.[7] Further formulation strategies may be required.

Conclusion

References

  • Scribd. DMSO Solvent Properties Overview. Available at: [Link]

  • gChem. DMSO Physical Properties. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026). Available at: [Link]

  • PubChem. Dimethyl sulfoxide. Available at: [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. Available at: [Link]

  • Palyi, G., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. SAGE Journals. Available at: [Link]

  • ResearchGate. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025). Available at: [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ACS Publications. Available at: [Link]

  • SlideShare. solubility experimental methods.pptx. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. Available at: [Link]

  • StuDocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • PubChem. 2-(Benzyloxy)benzaldehyde. Available at: [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available at: [Link]

  • Pop, O., et al. (2022). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Molecules. Available at: [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). Available at: [Link]

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A Comprehensive Technical Guide to the Melting Point Determination of 2-(Benzyloxy)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the methodologies and scientific principles underlying the melting point determination of 2-(Benzyloxy)pyrimidine-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical role of melting point analysis in compound identification, purity assessment, and quality control.

Introduction: The Significance of a Fundamental Physical Constant

In the realm of pharmaceutical and chemical research, the melting point is a fundamental thermodynamic property of a crystalline solid, representing the temperature at which it transitions from the solid to the liquid phase.[1][2] For a specific compound like 2-(Benzyloxy)pyrimidine-5-carbaldehyde, an intermediate with potential applications in the synthesis of bioactive molecules, a precise melting point is a crucial identifier and a primary indicator of purity.[3][4]

The sharpness of the melting range offers a qualitative measure of purity; pure crystalline compounds typically exhibit a sharp melting point with a narrow range of 0.5–1°C, whereas impurities introduce defects into the crystal lattice, leading to a depression and broadening of the melting range.[1][3] This phenomenon, known as melting point depression, is a cornerstone of compound characterization.[1] Consequently, accurate melting point determination is indispensable for validating the synthesis and purification of 2-(Benzyloxy)pyrimidine-5-carbaldehyde, ensuring the reliability and reproducibility of subsequent experimental work.[3][5]

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[6][7] As such, the rigorous characterization of intermediates like 2-(Benzyloxy)pyrimidine-5-carbaldehyde is paramount.

Experimental Determination of Melting Point

The following protocol outlines a standardized procedure for determining the melting point of 2-(Benzyloxy)pyrimidine-5-carbaldehyde using a modern digital melting point apparatus.

Instrumentation and Materials:

  • Digital Melting Point Apparatus (e.g., DigiMelt, Mel-Temp)

  • Capillary tubes (open at one end)

  • 2-(Benzyloxy)pyrimidine-5-carbaldehyde, finely powdered and dried

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Glass tubing for packing

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the 2-(Benzyloxy)pyrimidine-5-carbaldehyde sample is completely dry and in the form of a fine powder to ensure uniform heat transfer.[8] If necessary, gently grind the crystals in a clean, dry mortar and pestle.

    • Load the sample into a capillary tube by pressing the open end into the powder.[9][10] A small amount of sample should enter the tube.

    • To pack the sample at the bottom of the tube, tap the closed end gently on a hard surface or drop the tube through a long piece of glass tubing.[10][11][12] The packed sample height should be approximately 1-2 mm.[9]

  • Instrument Setup and Calibration:

    • Ensure the melting point apparatus is calibrated using certified reference standards with known melting points.

    • Set the starting temperature on the apparatus to approximately 20°C below the expected melting point. If the expected melting point is unknown, a rapid preliminary run can be performed to determine an approximate range.[11]

  • Melting Point Measurement:

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.[10]

    • Begin heating at a controlled rate. For a preliminary measurement, a faster ramp rate (e.g., 10-20°C/minute) can be used.[11]

    • For an accurate determination, once the temperature is about 20°C below the approximate melting point, reduce the heating rate to 1-2°C per minute.[9][11][12] A slow heating rate is crucial for observing the exact melting range.

    • Observe the sample through the magnified viewing port.

  • Data Recording and Interpretation:

    • Record the temperature at which the first droplet of liquid appears. This is the onset of melting.

    • Continue to observe and record the temperature at which the last solid crystal melts. This is the completion of melting.

    • The recorded melting point should be reported as a range from the onset to the completion of melting.

    • For 2-(Benzyloxy)pyrimidine-5-carbaldehyde, a sharp melting range is indicative of high purity. A broad range would suggest the presence of impurities, necessitating further purification steps such as recrystallization.

Workflow for Melting Point Determination:

MeltingPointWorkflow Workflow for Melting Point Determination of 2-(Benzyloxy)pyrimidine-5-carbaldehyde cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Interpretation A Obtain dry, powdered sample of 2-(Benzyloxy)pyrimidine-5-carbaldehyde B Load sample into capillary tube A->B C Pack sample to 1-2 mm height B->C D Insert capillary into calibrated apparatus C->D E Set heating program (fast scan for range, then slow scan for precision) D->E F Observe and record onset of melting (T1) E->F G Observe and record completion of melting (T2) F->G H Report melting point as a range (T1 - T2) G->H I Compare with literature values (if available) H->I J Assess purity based on the sharpness of the melting range H->J K Decision: Proceed or Re-purify J->K

Caption: A flowchart illustrating the key stages of melting point determination.

Data Summary and Interpretation

While a specific, experimentally verified melting point for 2-(Benzyloxy)pyrimidine-5-carbaldehyde is not consistently reported across publicly available databases, the data for structurally related compounds can provide an estimated range. For instance, other substituted pyrimidine-5-carbaldehydes exist as solids.[13] The physical form of a related compound, 5-(Benzyloxy)pyrimidine-2-carbaldehyde, is described as a white to yellow solid.

Compound CAS Number Reported Physical State Melting Point (°C)
2-(Benzyloxy)pyrimidine-5-carbaldehydeNot availableSolid (Expected)To be determined
5-(Benzyloxy)pyrimidine-2-carbaldehyde2623194-22-7White to Yellow SolidNot specified
Pyrimidine-5-carboxaldehyde10070-92-5Yellow PowderNot specified
2-Phenylpyrimidine-5-carbaldehyde130161-46-5SolidNot specified

The determination of a sharp and reproducible melting point for each synthesized batch of 2-(Benzyloxy)pyrimidine-5-carbaldehyde is a critical quality control step. This data, once established, serves as a benchmark for future syntheses and is an essential component of the compound's characterization profile, alongside spectroscopic data (NMR, IR, MS).

Conclusion

The melting point of 2-(Benzyloxy)pyrimidine-5-carbaldehyde is a critical parameter that provides valuable insights into its identity and purity. Adherence to a meticulous and standardized experimental protocol is essential for obtaining accurate and reliable data. For researchers and drug development professionals, this seemingly simple measurement is a foundational element of chemical synthesis and characterization, ensuring the quality and integrity of the materials used in the development of novel therapeutics. The principles and procedures outlined in this guide provide a robust framework for the determination and interpretation of this vital physical property.

References

  • Melting Point. (n.d.). METTLER TOLEDO. Retrieved from [Link]

  • What is Melting Point? Understanding the Basics and Importance of Melting Point in Chemistry. (n.d.). polySpectra. Retrieved from [Link]

  • Dearden, J. C. (2001). Perspective on the Relationship between Melting Points and Chemical Structure. Journal of Chemical Information and Computer Sciences, 41(5), 1183–1186.
  • Padma, T. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. BUCHI. Retrieved from [Link]

  • Uses of Melting Points. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Experiment 20: Recrystallization and Melting Point Determination. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]

  • Experiment 1 - Melting Points. (2013, April 15). University of Missouri–St. Louis. Retrieved from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Dong, V. M., & Riedel, J. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

  • 2-(Benzyloxy)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 2-(Benzylthio)pyrimidine-5-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(5), 720–722.
  • Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022, December 2). ACS Omega. Retrieved from [Link]

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. (n.d.). MDPI. Retrieved from [Link]

  • Mechanism of reaction for Synthesis of 2-Benzyl 5-Oxo 5-H 6... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022, December 2). PMC. Retrieved from [Link]

  • Novel pyrimidine-5-carboxamide derivatives. (n.d.). Google Patents.

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Introduction: Navigating the Chemistry and Risks of a Novel Pyrimidine Derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-(Benzyloxy)pyrimidine-5-carbaldehyde for Research and Development

2-(Benzyloxy)pyrimidine-5-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest to the medicinal chemistry and drug development communities. Its structure, which combines a pyrimidine core with a benzyloxy substituent and a reactive aldehyde group, makes it a valuable intermediate for synthesizing a diverse range of complex molecules and potential therapeutic agents.[1][2] Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, underscoring the importance of this chemical scaffold in pharmaceutical research.[3][4][5]

However, the very features that make this compound a versatile synthetic building block also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of an aromatic aldehyde group suggests potential for irritation and sensitization, while the pyrimidine core, a class of compounds with varied toxicological profiles, requires careful handling.[6][7][8][9] This guide provides a comprehensive overview of the safety data, handling procedures, and risk mitigation strategies for 2-(Benzyloxy)pyrimidine-5-carbaldehyde, grounded in established principles of chemical safety and tailored for researchers and drug development professionals.

Section 1: Hazard Identification and Classification

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are consistent with the general hazards associated with aromatic aldehydes, which can cause irritation to the skin, eyes, and respiratory tract.[10][11]

Pictogram:

  • Exclamation Mark (GHS07): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.

Toxicological Profile: An Insight from Related Compounds

The toxicological properties of pyrimidine derivatives can be diverse.[6][7] While some are essential components of nucleic acids, others can exhibit cytotoxic or immunotoxic effects.[4][8] The aldehyde functional group is known to be reactive and can contribute to toxicity. Therefore, it is prudent to handle 2-(Benzyloxy)pyrimidine-5-carbaldehyde with the assumption that it may possess significant biological activity and potential toxicity.

Section 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye Protection: Splash-proof safety glasses or goggles are mandatory to prevent eye contact, which can cause serious irritation.[10][12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn to prevent skin contact and irritation.[10][11]

  • Body Protection: A laboratory coat should be worn to protect against accidental spills.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors, which may cause respiratory irritation.[10][11][13]

Engineering Controls
  • Ventilation: All handling of solid 2-(Benzyloxy)pyrimidine-5-carbaldehyde and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[11][13]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the event of accidental exposure.[12]

Storage and Stability

Proper storage is crucial for both safety and preserving the chemical's purity. Aromatic aldehydes can be sensitive to air, light, and heat, which can lead to oxidation and degradation.[9][14]

  • Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature between 2-8°C.

  • Container: Keep the container tightly sealed to prevent moisture ingress and oxidation.[10][15]

  • Incompatible Materials: Avoid storage with strong oxidizing agents and acids.[16]

Section 3: Emergency and First-Aid Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13]

Section 4: Physicochemical Data and Disposal Considerations

Understanding the physical and chemical properties of 2-(Benzyloxy)pyrimidine-5-carbaldehyde is essential for its safe handling and for predicting its behavior in experimental settings.

PropertyValue
Physical Form White to Yellow Solid
Storage Temperature 2-8°C

Disposal: All waste containing 2-(Benzyloxy)pyrimidine-5-carbaldehyde should be treated as hazardous chemical waste. Dispose of the material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[16][17]

Workflow and Diagrams

Risk Assessment Workflow for Handling 2-(Benzyloxy)pyrimidine-5-carbaldehyde

The following diagram outlines a logical workflow for conducting a risk assessment prior to working with this compound.

Risk Assessment Workflow cluster_0 Preparation cluster_1 Control Measures cluster_2 Execution A Identify Hazards (H302, H315, H319, H335) B Review SDS of Isomer and Related Compounds A->B C Evaluate Experimental Protocol B->C D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Confirm Engineering Controls (Fume Hood, Eyewash) C->E F Plan Waste Disposal C->F G Handle in Fume Hood D->G E->G H Store at 2-8°C G->H I Follow Emergency Procedures G->I

Caption: A flowchart for risk assessment before handling the compound.

Conclusion: A Commitment to Safety in Innovation

2-(Benzyloxy)pyrimidine-5-carbaldehyde represents a compound of significant potential for the advancement of drug discovery. Its effective and safe utilization hinges on a proactive and informed approach to laboratory safety. By understanding its hazard profile, implementing robust handling and storage protocols, and being prepared for emergencies, researchers can confidently explore the synthetic and therapeutic possibilities of this valuable chemical intermediate. This guide serves as a foundational resource to support that endeavor, fostering a culture of safety that is integral to scientific integrity and innovation.

References

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
  • Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
  • [General toxicology of some pyrimidine derivatives: 2-thiocytosine & 2-thio-5-methylcytosine]. PubMed.
  • Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Best practices for handling and storing vol
  • 5-(BENZYLOXY)PYRIMIDINE-2-CARBALDEHYDE | 2623194-22-7. Sigma-Aldrich.
  • Toxicity prediction of pyrimidine molecule.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (Source not provided).
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Documents. PerfumersWorld.
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  • 2-(5-Pyrimidinyl)benzaldehyde. Chem-Impex.
  • 2-(Benzyloxy)benzaldehyde. Apollo Scientific.
  • 4-(Benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde. ChemScene.
  • Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic C
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • Safety D
  • 2-(Benzyloxy)benzaldehyde | C14H12O2. PubChem.
  • Benzaldehyde-2,3,4,5,6-d5 - Safety D
  • Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiprolifer
  • CAS 59781-08-7 (5-(Benzyloxy)pyridine-2-carbaldehyde). BOC Sciences.
  • Application Notes: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Medicinal Chemistry. Benchchem.
  • 2-Phenylpyrimidine-5-carbaldehyde | 130161-46-5. Sigma-Aldrich.

Sources

Methodological & Application

Application Note: Chemoselective Reductive Amination of 2-(Benzyloxy)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Substrate Profiling

The synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, with these derivatives frequently serving as kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. Within this chemical space, 2-(Benzyloxy)pyrimidine-5-carbaldehyde (CAS: 1567002-93-0)[2] has emerged as a highly versatile building block.

The 5-carbaldehyde handle allows for facile extension via reductive amination to generate diverse pyrimidinyl amines. Concurrently, the 2-benzyloxy group serves a dual purpose: it can act as a lipophilic pharmacophore in the final drug candidate, or it can function as a robust, orthogonal protecting group that is cleaved at a later stage to reveal a 2-hydroxypyrimidine/2-pyrimidone core.

The primary synthetic challenge in the reductive amination of this specific substrate is chemoselectivity . Standard reductive amination conditions utilizing catalytic hydrogenation (e.g., H2 with Pd/C) will inevitably lead to the premature hydrogenolysis of the benzyl ether[3]. Therefore, a mild, highly selective hydride-based approach is strictly required to reduce the transient imine/iminium species without compromising the benzyloxy moiety or reducing the electron-deficient pyrimidine ring.

Mechanistic Rationale: The Chemoselectivity Imperative

To achieve absolute chemoselectivity, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) is the reagent of choice for this transformation[4][5].

  • Causality of the Reducing Agent: STAB is significantly milder than Sodium Borohydride (NaBH4). The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, reducing its nucleophilicity. Consequently, STAB selectively reduces protonated imines and iminium ions at room temperature while leaving the parent aldehyde largely untouched[4]. This kinetic differentiation prevents the formation of the unwanted (2-(benzyloxy)pyrimidin-5-yl)methanol byproduct. Furthermore, unlike Sodium Cyanoborohydride (NaBH3CN), STAB is less toxic and does not generate hazardous cyanide waste streams[6].

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated reductive aminations[4]. It provides excellent solubility for the reagents and stabilizes the transition state of the hydride transfer. Dichloromethane (DCM) or Tetrahydrofuran (THF) can be utilized as alternatives if the specific amine partner dictates different solubility requirements[7].

  • Role of Acid Catalysis: The addition of 1.0–1.5 equivalents of glacial acetic acid (AcOH) is critical when utilizing weakly nucleophilic amines or sterically hindered secondary amines (e.g., morpholine, substituted piperazines). AcOH accelerates the condensation of the amine with the aldehyde to form the iminium ion and ensures the iminium species remains protonated—the active electrophile required for STAB reduction[7].

Quantitative Reaction Profiling

The following table summarizes the expected chemoselectivity and yield profiles when subjecting 2-(Benzyloxy)pyrimidine-5-carbaldehyde to various reductive amination conditions.

Reducing AgentSolventAdditiveExpected YieldChemoselectivity / Major Side Reaction
NaBH(OAc)3 DCE AcOH >85% Excellent; Benzyloxy group remains fully intact.
NaBH3CNMeOH/THFAcOH~80%Good; but generates highly toxic cyanide byproducts.
H2, Pd/CEtOH/EtOAcNone<10%Poor; Complete hydrogenolysis (cleavage) of the benzyl ether.
NaBH4MeOHNone<30%Poor; Rapid over-reduction to the alcohol byproduct.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure intermediate formation before irreversible reduction, minimizing byproduct generation.

Materials:

  • 2-(Benzyloxy)pyrimidine-5-carbaldehyde (1.0 eq, limiting reagent)

  • Amine partner (e.g., Morpholine or N-Boc-piperazine) (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (1.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to aldehyde)

Step-by-Step Methodology:

  • Imine/Iminium Formation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-(Benzyloxy)pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous DCE to achieve a 0.2 M concentration.

  • Amine Addition: Add the amine (1.2 eq) to the stirring solution at room temperature (20–25 °C).

  • Acid Catalysis: Dropwise, add glacial acetic acid (1.2 eq). Mechanistic Note: A mild exotherm may occur, indicating the acid-base interaction and the initiation of the condensation reaction.

  • In-Process Control (IPC): Stir the mixture for 30–60 minutes. Validate the consumption of the aldehyde and the formation of the imine via TLC (typically 1:1 Hexanes/EtOAc, visualized by UV at 254 nm) or LC-MS. Do not proceed until aldehyde consumption is confirmed.

  • Reduction: Once imine formation is validated, add NaBH(OAc)3 (1.5 eq) portion-wise over 5 minutes. Mechanistic Note: Portion-wise addition prevents localized heating and minimizes any background reduction of residual unreacted aldehyde.

  • Reaction Maturation: Stir the opaque, milky suspension at room temperature for 4–12 hours. Monitor completion via LC-MS.

  • Quench & Workup: Dilute the reaction mixture with an equal volume of DCM. Carefully quench the reaction by adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Mechanistic Note: The basic quench neutralizes the acetic acid, decomposes residual STAB, and ensures the newly formed basic amine is fully deprotonated and partitioned into the organic phase.

  • Extraction & Drying: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of DCM to DCM/MeOH 95:5) to afford the pure 2-(benzyloxy)pyrimidin-5-yl)methylamine derivative.

Pathway Visualization

G cluster_0 Chemoselective Reductive Amination Pathway A 2-(Benzyloxy)pyrimidine-5-carbaldehyde + Amine (1° or 2°) B Iminium / Imine Intermediate A->B AcOH, DCE, RT G NaBH4 (Over-reduction) A->G Pathway C C NaBH(OAc)3 / AcOH (Chemoselective) B->C Pathway A E H2, Pd/C (Non-selective) B->E Pathway B D Desired Product: 2-(Benzyloxy)pyrimidin-5-yl)methylamine C->D Hydride Transfer F Side Product: 2-Hydroxypyrimidine Derivative (O-Debenzylation) E->F Hydrogenolysis H Side Product: (2-(Benzyloxy)pyrimidin-5-yl)methanol G->H Direct Aldehyde Reduction

Chemoselective workflow for the reductive amination of 2-(Benzyloxy)pyrimidine-5-carbaldehyde.

References

  • [3] Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence... RSC Publishing. Available at:

  • [1] Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC (NIH). Available at:

  • [2] 2-(benzyloxy)pyrimidine-5-carbaldehyde | 1567002-93-0. ChemicalBook. Available at:

  • [4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at:

  • [6] Reductive Amination, and How It Works. Master Organic Chemistry. Available at:

  • [5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. PubMed (NIH). Available at:

  • [7] Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB)... Scholaris. Available at:

Sources

Technical Application Note: Optimized Wittig Olefination of Pyrimidine-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing Wittig olefination on pyrimidine-5-carbaldehyde . It addresses the specific challenges posed by the electron-deficient pyrimidine ring, offering optimized protocols for both E- and Z-selective alkene synthesis.

Executive Summary

Pyrimidine-5-carbaldehyde is a critical intermediate in the synthesis of kinase inhibitors and nucleotide analogs. While the Wittig reaction is the standard method for converting this aldehyde to an alkene, the substrate's electron-deficient nature presents two specific failure modes:

  • Nucleophilic Attack on the Ring: Strong bases (e.g., n-BuLi) used to generate the ylide can attack the pyrimidine ring at the C2, C4, or C6 positions.

  • Aldehyde Instability: The highly electrophilic carbonyl is prone to hydration or Cannizzaro-type disproportionation under harsh basic conditions.

This guide provides two validated protocols: Protocol A for stabilized ylides (high E-selectivity, mild conditions) and Protocol B for unstabilized ylides (high Z-selectivity, cryogenic conditions) using non-nucleophilic bases to preserve ring integrity.

Chemical Context & Mechanistic Strategy

The Electrophilicity Paradox

The pyrimidine ring acts as a strong electron-withdrawing group (EWG).

  • Advantage: The C5-formyl group is exceptionally electrophilic, ensuring rapid reaction with ylides.

  • Risk: The ring itself is susceptible to nucleophilic aromatic substitution (

    
    ). Standard bases like n-butyllithium (n-BuLi) act as nucleophiles and can alkylate the ring, destroying the starting material.
    

Strategic Solution: Replace nucleophilic bases (n-BuLi) with bulky, non-nucleophilic bases (NaHMDS, KOtBu) and strictly control stoichiometry.

Mechanistic Pathway & Side Reactions

The diagram below illustrates the desired Wittig pathway versus the critical side reaction (Ring Alkylation) that must be avoided.

WittigMechanism Start Pyrimidine-5-CHO Inter Oxaphosphetane Intermediate Start->Inter SideProduct Ring Alkylated By-Product Start->SideProduct Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Inter [2+2] Cycloaddition Product 5-Alkenylpyrimidine (Target) Inter->Product Elimination (-Ph3PO) SideReagent Strong Nucleophilic Base (e.g., n-BuLi) SideReagent->SideProduct Nucleophilic Attack at C2/C4/C6

Figure 1: Mechanistic pathway showing the desired olefination (Green) vs. the competitive ring destruction pathway (Red) caused by nucleophilic bases.

Critical Parameters

ParameterRecommendationRationale
Base Selection NaHMDS / KHMDS (Preferred)Bulky, non-nucleophilic. Prevents

on the pyrimidine ring.
Solvent Anhydrous THF Essential for ylide stability. DCM is acceptable for stabilized ylides only.
Temperature -78°C to 0°C Low temp favors kinetic control (Z-selective) and suppresses side reactions.
Stoichiometry 1.05 equiv. Ylide Excess ylide is difficult to separate; excess base destroys the aldehyde.
Atmosphere Argon / Nitrogen Oxygen degrades the ylide; moisture hydrates the aldehyde.

Experimental Protocols

Protocol A: E-Selective Olefination (Stabilized Ylides)

Best for: Acrylates, Cinnamates, and conjugated systems. Reagents: (Carbethoxymethylene)triphenylphosphorane or similar.

Rationale: Stabilized ylides are less reactive and acidic enough to not require strong bases. This is the "safe" protocol.

  • Preparation: In a flame-dried round-bottom flask, dissolve Pyrimidine-5-carbaldehyde (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Add the Stabilized Ylide (1.2 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: If reaction is sluggish (monitored by TLC/LCMS), heat to reflux (40°C).

  • Workup:

    • Concentrate the reaction mixture directly onto silica gel.

    • Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Tip: Pyrimidine products are polar; ensure the column is flushed well.

Protocol B: Z-Selective Olefination (Unstabilized Ylides)

Best for: Simple alkyl chains, terminal alkenes. Reagents: Alkyltriphenylphosphonium halides + NaHMDS.

Rationale: Unstabilized ylides require strong bases. We use NaHMDS instead of n-BuLi to avoid attacking the pyrimidine ring. We use "Salt-Free" conditions (Li-free) to maximize Z-selectivity.

Workflow Diagram

ProtocolB Step1 1. Ylide Generation Suspend Phosphonium Salt in THF Cool to -78°C Add NaHMDS (1.05 eq) dropwise Step2 2. Warm Up Warm to 0°C for 30 min (Solution turns yellow/orange) Step1->Step2 Step3 3. Aldehyde Addition Cool back to -78°C Add Pyrimidine-5-CHO (in THF) slowly Step2->Step3 Step4 4. Reaction Stir at -78°C for 1h Warm to RT slowly Step3->Step4 Step5 5. Quench & Workup Quench with Sat. NH4Cl Extract with EtOAc Step4->Step5

Figure 2: Step-by-step workflow for Protocol B using NaHMDS to ensure Z-selectivity and ring stability.

Detailed Steps:
  • Ylide Formation:

    • Suspend Alkyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.3 M) under Argon.

    • Cool to -78°C (dry ice/acetone bath).

    • Add NaHMDS (1.0 M in THF, 1.05 equiv) dropwise. Do not use excess base.

    • Remove cooling bath and stir at 0°C for 30 minutes. The solution should turn bright yellow/orange (characteristic of the ylide).

  • Coupling:

    • Cool the ylide solution back to -78°C .

    • Dissolve Pyrimidine-5-carbaldehyde (1.0 equiv) in minimal anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide over 10 minutes.

  • Completion:

    • Stir at -78°C for 1 hour, then allow to warm to Room Temperature over 2 hours.

  • Workup:

    • Quench with saturated aqueous NH₄Cl .

    • Extract with EtOAc (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification (TPPO Removal):

    • Trituration: Dissolve the crude residue in a minimum amount of Et₂O or Toluene. Add Hexanes until cloudy. Cool to 0°C. Triphenylphosphine oxide (TPPO) will precipitate as a white solid. Filter off the solid.

    • Chromatography of the filtrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Black/Tar Reaction Mixture Decomposition of pyrimidine ring.Base was too nucleophilic or too concentrated. Switch from n-BuLi to NaHMDS or KOtBu .
Low Yield (<30%) Aldehyde hydration or enolization.Ensure anhydrous THF. Add aldehyde at -78°C .
Poor E/Z Selectivity Lithium salts present (if using n-BuLi).[2][3]Use NaHMDS (Salt-Free conditions) to favor Z. Use HWE reaction (phosphonates) if E is desired.
Product Co-elutes with TPPO Similar polarity.Use Merrifield Resin-supported PPh3 (solid phase reagent) to filter off oxide, or use the trituration method described above.

References

  • Maes, B. U., et al. "Kinetic versus Thermodynamic Control in the Wittig Reaction." Chem. Rev., 2010.

  • Vedejs, E., & Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 1994.

  • Robiette, R., et al. "Comprehensive Mechanism of the Wittig Reaction." J. Am. Chem. Soc., 2006.

  • BenchChem Application Note. "Optimizing Stereoselectivity of the Wittig Reaction." BenchChem Protocols, 2025.

  • Schlosser, M. "The Schlosser Modification of the Wittig Reaction." Angew. Chem. Int. Ed., 2003.

Sources

Preparation of 2-benzyloxypyrimidine derivatives for kinase inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Evaluation of 2-Benzyloxypyrimidine Scaffolds for Kinase Inhibition

Executive Summary

This application note details the strategic preparation of 2-benzyloxypyrimidine derivatives, a privileged scaffold in kinase inhibitor discovery (e.g., targeting CDK, VEGFR, and EGFR families). Unlike the ubiquitous 2-aminopyrimidines, the 2-benzyloxypyrimidine motif offers unique physicochemical properties, including an ether oxygen hydrogen-bond acceptor and a flexible benzyl group capable of accessing hydrophobic back-pockets (Gatekeeper residues). This guide provides a validated protocol for the regioselective synthesis of these derivatives via Nucleophilic Aromatic Substitution (


) and their subsequent biological evaluation using a bioluminescent ADP-detection assay.

Scientific Rationale & Scaffold Design

The Pyrimidine Privilege

The pyrimidine ring is a cornerstone of kinase inhibitor chemistry (e.g., Imatinib, Nilotinib). It typically functions as the "hinge binder," forming hydrogen bonds with the kinase ATP-binding site.

Why 2-Benzyloxy?

While 2-aminopyrimidines are common, the 2-benzyloxy substitution introduces distinct advantages:

  • Electronic Modulation: The electronegative oxygen modifies the pKa of the pyrimidine nitrogens, altering hinge-binding affinity.

  • Hydrophobic Reach: The benzyl ether linkage provides a rotational vector that allows the phenyl ring to occupy the hydrophobic Region II or the "back pocket" of the kinase, often improving selectivity against homologous kinases.

  • Metabolic Stability: Ether linkages, while susceptible to dealkylation, avoid the rapid glucuronidation often seen with exposed anilines.

Chemical Synthesis Protocol

Objective: Synthesize a 2-benzyloxy-4-substituted pyrimidine library member. Key Challenge: Regioselectivity. In 2,4-dichloropyrimidine, the C4 position is naturally more electrophilic. Therefore, the C4 substituent (R1) is typically installed first to deactivate the ring, leaving the C2 chloride for the subsequent reaction with benzyl alcohol.

Reaction Scheme Visualization

SynthesisPathway SM1 2,4-Dichloropyrimidine Inter Intermediate: 2-Chloro-4-amino-pyrimidine SM1->Inter Step 1: C4 SNAr (0°C, mild base) Reagent1 Amine (R1-NH2) Base Reagent1->Inter Product Final Product: 2-Benzyloxy-4-amino-pyrimidine Inter->Product Step 2: C2 SNAr (Reflux, Alkoxide) Reagent2 Benzyl Alcohol NaH (Strong Base) Reagent2->Product

Caption: Sequential


 strategy ensuring regioselective functionalization of the pyrimidine core.
Step-by-Step Protocol: C2-Benzyloxylation

Pre-requisite: Starting material is a purified 2-chloro-4-substituted pyrimidine (Intermediate A).

Reagents:

  • Intermediate A (1.0 eq)[1]

  • Benzyl Alcohol derivative (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous THF or DMF (Solvent)

Procedure:

  • Activation (Alkoxide Formation):

    • In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.5 eq) in anhydrous THF (5 mL/mmol).

    • Cool to

      
       using an ice bath.
      
    • Add the Benzyl Alcohol (1.2 eq) dropwise. Caution: Hydrogen gas evolution.

    • Stir at

      
       for 15–30 minutes until gas evolution ceases and the solution becomes clear/translucent (indicating sodium benzylate formation).
      
  • Displacement (

    
    ): 
    
    • Dissolve Intermediate A (2-chloro-4-substituted pyrimidine, 1.0 eq) in a minimal amount of anhydrous THF.

    • Add the pyrimidine solution dropwise to the cold alkoxide mixture.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Critical Decision Point: Monitor by TLC/LCMS after 1 hour.

      • If sluggish: Heat to

        
         (THF) or 
        
        
        
        (if using DMF). The C2 position is deactivated by the C4-amine, often requiring thermal energy.
  • Quench & Workup:

    • Cool to RT. Carefully quench with saturated

      
       solution (excess alkoxide neutralization).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and Brine (
      
      
      
      ) to remove DMF/salts.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0–50% Ethyl Acetate in Hexanes.

    • Target: The ether product is typically less polar than the hydrolyzed byproduct (2-hydroxypyrimidine).

Analytical Validation Criteria
TechniqueDiagnostic SignalPass Criteria
1H NMR Benzylic

Singlet at

5.3–5.5 ppm (distinct downfield shift due to O-linkage).
1H NMR Pyrimidine H5/H6Doublets at

6.0–8.5 ppm. Loss of complexity compared to crude.
LC-MS Molecular Ion

consistent with formula. Purity >95% by UV (254 nm).

Biological Evaluation: Kinase Inhibition Assay

Methodology: ADP-Glo™ Kinase Assay (Promega).[2][3] Principle: Quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[3] It is a homogeneous, luminescent assay ideal for


 determination.
Assay Workflow Visualization

KinaseAssay Step1 Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) 60 min @ RT Step2 ADP-Glo Reagent Addition (Terminates Reaction & Depletes ATP) 40 min @ RT Step1->Step2 Stop Reaction Step3 Kinase Detection Reagent (Converts ADP -> ATP -> Light) 30 min @ RT Step2->Step3 Convert ADP Read Read Luminescence (RLU ~ Kinase Activity) Step3->Read Detect

Caption: The biphasic ADP-Glo workflow: ATP depletion followed by ADP-to-Luciferin conversion.

Assay Protocol
  • Reagent Preparation:

    • 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
    • Compound Plate: Prepare 3-fold serial dilutions of the 2-benzyloxypyrimidine derivative in DMSO (10 points, starting at 10

      
      M).
      
  • Enzymatic Reaction (384-well plate):

    • Add 2

      
      L of Compound (or DMSO control).
      
    • Add 2

      
      L of Kinase Enzyme (optimized concentration, e.g., 1–5 ng/well).
      
    • Add 2

      
      L of Substrate/ATP Mix (ATP at 
      
      
      
      apparent, usually 10–50
      
      
      M).
    • Incubation: Cover and incubate at RT for 60 minutes.

  • Detection:

    • Add 6

      
      L ADP-Glo™ Reagent . Incubate 40 min (Depletes unreacted ATP).[3]
      
    • Add 12

      
      L Kinase Detection Reagent . Incubate 30 min (Converts ADP to ATP 
      
      
      
      Luciferase signal).
  • Data Analysis:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

      
      .
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Synthetic Yield Moisture in solventUse strictly anhydrous THF/DMF. Water competes with benzyl alcohol, forming inactive 2-hydroxypyrimidine.
Incomplete Reaction Deactivated RingIf C4 substituent is electron-donating (e.g., amine), the C2-Cl is sluggish. Increase Temp to

or use

in DMSO.
High Assay Background ATP ContaminationEnsure ADP-Glo Reagent incubation time is sufficient (40 min) to fully deplete starting ATP.
Compound Precipitation Low Solubility2-benzyloxy derivatives are lipophilic. Ensure final DMSO concentration in assay is <1% but sufficient to solvate.

References

  • WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

  • National Center for Biotechnology Information (NCBI). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives. [Link]

  • Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). [Link]

Sources

Application Note: 2-(Benzyloxy)pyrimidine-5-carbaldehyde in Fragment-Based Drug Discovery (FBDD)

[1][2]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 2-(benzyloxy)pyrimidine-5-carbaldehyde scaffold represents a "privileged structure" due to its ability to mimic the adenine ring of ATP, making it highly relevant for kinase, ATPase, and GPCR targets.[1] Unlike simple aliphatic fragments, this molecule offers a pre-organized aromatic core with two distinct vectors for elaboration:[1]

  • The C5-Aldehyde: A reactive "warhead" for reversible covalent screening (tethering) or a synthetic handle for rapid fragment growing via reductive amination.[2]

  • The C2-Benzyloxy Group: A hydrophobic motif that probes deep pockets or can be orthogonally modified (via deprotection/displacement) to alter the hydrogen-bond donor/acceptor profile.[2]

This guide details the protocols for deploying this specific fragment in high-throughput screening and lead optimization.

Chemical Profile & Suitability[1][3]

Before experimental deployment, the physicochemical profile must be understood to avoid false negatives due to solubility issues or aggregation.[1]

Table 1: Physicochemical Properties (In Silico Estimates)
PropertyValueFBDD Implication
Molecular Weight 214.22 DaIdeal. Well within the "Rule of 3" (<300 Da), allowing room for mass addition during optimization.[2]
cLogP ~2.1Moderate. The benzyl group adds lipophilicity.[2] Requires DMSO stock preparation (100 mM) before buffer dilution.[2][1]
TPSA ~45 ŲExcellent. High membrane permeability potential; good balance of polar/non-polar surface area.[2]
H-Bond Acceptors 4Pyrimidine nitrogens and aldehyde oxygen provide critical anchor points for protein interaction.[2]
Reactivity High (Aldehyde)Susceptible to oxidation; store under inert gas at -20°C. prone to Schiff base formation.[2]

Application 1: Reversible Covalent "Tethering" Screen

Objective: To identify low-affinity binding sites by forming a reversible imine bond with surface lysine residues near the active site.[2]

Mechanism

The C5-aldehyde reacts reversibly with the

2121
Protocol A: Disulfide/Imine Tethering Screen

Materials:

  • Target Protein (purified, >95%, in non-amine buffer like HEPES or Phosphate).[1]

  • 2-(Benzyloxy)pyrimidine-5-carbaldehyde (100 mM DMSO stock).[2][1]

  • Reducing agent:

    
    -Mercaptoethanol (if using disulfide tethering) or Sodium Cyanoborohydride (for irreversible trapping, optional).[2][1]
    
  • LC-MS (Q-TOF or Orbitrap).[2][1]

Step-by-Step Workflow:

  • Buffer Exchange: Ensure protein is in 20 mM HEPES (pH 7.5), 150 mM NaCl. Critical: Avoid TRIS or Ammonium Bicarbonate, as they will compete with the protein lysine for the aldehyde.[1]

  • Incubation:

    • Dilute protein to 10

      
      M.[2]
      
    • Add fragment to a final concentration of 100-500

      
      M (1-5% DMSO).[2]
      
    • Incubate at 4°C for 1-4 hours to allow equilibrium.

  • Stabilization (Optional but Recommended):

    • Add 5 mM NaCNBH

      
       (Sodium Cyanoborohydride) to reduce the reversible imine to a stable secondary amine.[2] This "locks" the transient binder for easier MS detection.[2]
      
  • Detection:

    • Inject sample onto LC-MS.[2]

    • Deconvolution: Look for a mass shift of +198 Da (Fragment MW [214] - Oxygen [16] + Hydrogen [2] from reduction).[2]

    • Note without reduction: Mass shift is +196 Da (Imine formation).[2][1]

Application 2: Fragment Growing via Reductive Amination

Objective: Once the fragment is validated as a hit, the aldehyde serves as a vector to "grow" the molecule into the solvent channel or adjacent pockets to increase affinity (potency).

Rationale

The aldehyde at C5 is perfectly positioned to explore the "hinge region" solvent front in kinases. By reacting it with a library of diverse amines, you can rapidly generate a library of secondary amines (SAR exploration).[1]

Protocol B: Parallel Synthesis of Secondary Amines

Reagents:

  • Scaffold: 2-(Benzyloxy)pyrimidine-5-carbaldehyde.[2]

  • Amine Library: 20-50 diverse primary/secondary amines (e.g., morpholine, piperazines, cyclopropylamine).[1]

  • Solvent: DCE (1,2-Dichloroethane) or MeOH.[2][1]

  • Reductant: STAB (Sodium Triacetoxyborohydride).[2][1]

Workflow:

  • Reaction Setup:

    • In a 96-well deep-well plate, dispense 0.1 mmol of the aldehyde scaffold (dissolved in 500

      
      L DCE).
      
    • Add 0.12 mmol (1.2 eq) of the specific amine monomer to each well.[2]

    • Catalyst: Add 10

      
      L of Acetic Acid to catalyze imine formation.[2]
      
    • Shake at Room Temp (RT) for 1 hour.

  • Reduction:

    • Add 0.2 mmol (2 eq) of STAB.[2]

    • Seal plate and shake overnight at RT.

  • Quench & Workup:

    • Quench with 500

      
      L sat.[2] NaHCO
      
      
      .
    • Extract organic layer (DCE phase).[2][1]

    • Evaporate solvent.[2][3]

  • Validation:

    • Resuspend in DMSO.[2]

    • Screen the new library of ~50 analogs in the primary biochemical assay (e.g., FRET or FP kinase assay).[1]

Application 3: Structural Diversification (The "Benzylic" Switch)

Objective: To alter the physicochemical properties if the "benzyloxy" group is too lipophilic or metabolically unstable.

The benzyloxy group is not just a passive filler; it is a "masked" polar group.[2]

  • Hydrogenolysis (H

    
    , Pd/C):  Removes the benzyl group to reveal the 2-hydroxypyrimidine  (which tautomerizes to the 2-pyrimidone ).
    
  • Effect: This dramatically lowers LogP and creates a donor-acceptor-donor (D-A-D) motif capable of forming specific hydrogen bond networks (similar to Uracil).[2]

Protocol C: Hydrogenolysis

  • Dissolve 2-(benzyloxy)pyrimidine derivative in MeOH.

  • Add 10% Pd/C catalyst (10 wt%).[2]

  • Stir under H

    
     balloon (1 atm) for 2-4 hours.
    
  • Filter through Celite.[2]

  • Result: The hydrophobic benzyl "cap" is replaced by a polar functionality, often improving solubility and selectivity.[1]

Visual Workflows

Figure 1: Fragment Elaboration Pathway

This diagram illustrates the logical flow from the raw aldehyde scaffold to advanced lead compounds.

FBDD_PathwayScaffold2-(Benzyloxy)pyrimidine-5-carbaldehydeScreeningTethering Screen(Lysine Trapping)Scaffold->Screening + Protein + NaCNBH3HitConfirmed Hit(Kd ~ 100 µM)Screening->Hit MS ValidationPath_APath A: Reductive Amination(Fragment Growing)Hit->Path_A + R-NH2Path_BPath B: Hydrogenolysis(Scaffold Hopping)Hit->Path_B + H2 / Pd/CLead_ASecondary Amine Library(Potency Optimization)Path_A->Lead_ALead_B2-Pyrimidone Analog(Solubility/Selectivity)Path_B->Lead_B

Caption: Workflow depicting the transition from initial screening to two distinct optimization pathways: growing via the aldehyde or modifying the core via deprotection.

References

  • Erlanson, D. A., et al. (2004).[1] "Site-directed ligand discovery."[2] Proceedings of the National Academy of Sciences, 101(35), 12855-12860.[1] Link[2][1]

    • Context: Foundational text on the "Tethering" method using aldehydes and disulfides.
  • Jahnke, W., & Erlanson, D. A. (2006).[1] "Fragment-based approaches in drug discovery." Wiley-VCH Verlag GmbH & Co.[2] KGaA.[2] Link[2][1]

    • Context: Comprehensive guide on FBDD principles including fragment solubility and library design.
  • Roughley, S. D., & Hubbard, R. E. (2011).[1] "The drug discovery process: from target assessment to candidate selection." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[2][1]

    • Context: strategic overview of hit-to-lead optimiz
  • PubChem Compound Summary. "2-(Benzyloxy)pyrimidine-5-carbaldehyde."[2] National Center for Biotechnology Information.[2] Link[2][1]

    • Context: Source of physicochemical d

Troubleshooting & Optimization

Preventing oxidation of 2-(Benzyloxy)pyrimidine-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers and drug development professionals working with 2-(Benzyloxy)pyrimidine-5-carbaldehyde. The aldehyde functional group is inherently susceptible to oxidation, a common cause of decreased purity, inconsistent reaction outcomes, and yield loss. This document provides in-depth, experience-driven strategies to ensure the long-term stability and integrity of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators that my 2-(Benzyloxy)pyrimidine-5-carbaldehyde has oxidized?

A1: Oxidation of the aldehyde to the corresponding carboxylic acid is the most common degradation pathway.[1][2] Visually, this can manifest as a change from a white or off-white solid to a yellowish or clumpy crystalline material.[1] Analytically, the most definitive evidence comes from spectroscopic analysis. In ¹H NMR, the characteristic aldehyde proton signal (around 9.8-10.0 ppm) will diminish, while a new, broad singlet corresponding to the carboxylic acid proton will appear downfield (typically >10 ppm). Purity assessment by HPLC would show a new, more polar peak corresponding to the carboxylic acid impurity.

Q2: My downstream reaction is failing or showing low yields. Could the aldehyde's purity be the issue?

A2: Yes, this is a very common issue. The oxidation product, 2-(benzyloxy)pyrimidine-5-carboxylic acid, is unreactive in transformations that specifically require the aldehyde functionality, such as reductive aminations, Wittig reactions, or imine formations. Using an oxidized starting material directly reduces the molar quantity of the reactive species, leading to lower yields and introducing impurities that can complicate purification.[3] It is always best practice to confirm the purity of the aldehyde before use if it has been in storage for an extended period.

Q3: What environmental factors are most detrimental to the stability of this compound?

A3: The primary drivers of aldehyde oxidation are exposure to atmospheric oxygen, light, and elevated temperatures.[1][4] The process often proceeds via a free-radical chain mechanism that can be initiated by UV light.[1] Moisture can also facilitate degradation pathways.[4] Therefore, proper storage that mitigates these four factors is critical.

Troubleshooting Guide: Preventing and Identifying Oxidation

This section provides a structured approach to common issues encountered during the storage and handling of 2-(Benzyloxy)pyrimidine-5-carbaldehyde.

Observed Problem Potential Cause Recommended Action & Scientific Rationale
Compound has yellowed despite cold storage. Exposure to Air (Oxygen) Action: Purge the container's headspace with an inert gas (Argon or Nitrogen) before sealing. Rationale: Oxygen is the primary reagent in the autoxidation of aldehydes.[1][4] Displacing the air with a dry, non-reactive gas like argon creates an inert atmosphere, significantly slowing the oxidation process even at low temperatures.
Inconsistent results from the same bottle over time. Repeated Exposure During Use Action: Upon receipt, aliquot the bulk material into smaller, single-use vials. Rationale: Each time the main container is opened, the compound is exposed to atmospheric oxygen and moisture. Aliquoting minimizes the number of exposures for the bulk of the material, preserving its integrity for future experiments.
Gradual degradation noted even in a sealed vial. Light Exposure Action: Store aliquots in amber glass vials or wrap clear vials in aluminum foil. Keep them in a dark environment (e.g., a freezer box). Rationale: Aldehyde oxidation can be photolytically initiated.[1][5] Amber glass blocks UV and other wavelengths of light, preventing the formation of radical species that catalyze the oxidation chain reaction.
Purity is suspect, but no visible change. Low-level Oxidation Action: Perform a quick purity check using ¹H NMR or TLC. Rationale: Significant amounts of the carboxylic acid can be present before a visible color change occurs.[1] A simple analytical check is the only definitive way to confirm purity before committing the material to a reaction.

Key Experimental Workflows & Protocols

Recommended Workflow for Optimal Storage

A systematic approach to handling and storage from the moment of receipt is the most effective strategy for preventing degradation.

Storage_Workflow A Receive Compound B Visually Inspect (White to off-white solid?) A->B Initial Step C Perform Initial QC Check (e.g., ¹H NMR) B->C Confirm Integrity D Purity >95%? C->D E Aliquot into smaller, pre-weighed amber glass vials D->E Yes K Contact supplier or consider purification before use D->K No F Flush headspace of each vial with Argon or N₂ E->F G Seal tightly with PTFE-lined cap and wrap with Parafilm® F->G H Store at -20°C in a dark, dedicated storage box G->H I Log vial details (Date, Lot #, Aliquot #) H->I J Use a fresh aliquot for each experiment I->J For subsequent use

Caption: A systematic workflow for handling and storing 2-(Benzyloxy)pyrimidine-5-carbaldehyde.

Protocol 1: Quality Control by ¹H NMR Spectroscopy

Objective: To quantitatively assess the purity of 2-(Benzyloxy)pyrimidine-5-carbaldehyde and detect the presence of its carboxylic acid oxidation product.

Materials:

  • Sample of 2-(Benzyloxy)pyrimidine-5-carbaldehyde

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tubes

  • NMR Spectrometer

Procedure:

  • Prepare a solution by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated solvent.

  • Acquire a standard ¹H NMR spectrum.

  • Identify the key diagnostic signals:

    • Aldehyde (CHO): Singlet, ~9.9 ppm

    • Benzylic (OCH₂Ph): Singlet, ~5.5 ppm (Integrates to 2H)

    • Carboxylic Acid (COOH): Broad singlet, >10 ppm (if present)

  • Carefully integrate the aldehyde proton signal and the benzylic proton signal.

  • Purity Calculation: The ratio of the aldehyde proton integration to half of the benzylic proton integration should be approximately 1:1. For example, if the benzylic protons are integrated to 2.00, a pure sample should show an aldehyde proton integration of ~1.00. A lower value indicates degradation. If the carboxylic acid peak is present, its integration relative to the starting material provides an estimate of the impurity level.

The Inherent Oxidation Pathway

The aldehyde functional group possesses a labile C-H bond that is susceptible to oxidation, readily converting the aldehyde to a more stable carboxylic acid in the presence of an oxidant, most commonly atmospheric oxygen.

Oxidation_Pathway A 2-(Benzyloxy)pyrimidine-5-carbaldehyde (Reactive Aldehyde) label_node O₂, Light, Heat A->label_node B 2-(Benzyloxy)pyrimidine-5-carboxylic acid (Oxidized Impurity) label_node->B

Caption: The oxidative degradation of 2-(benzyloxy)pyrimidine-5-carbaldehyde.

By adhering to these stringent storage and handling protocols, researchers can ensure the chemical integrity of 2-(Benzyloxy)pyrimidine-5-carbaldehyde, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • Vertex AI Search. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Retrieved March 4, 2026.
  • BenchChem. (2025). preventing oxidation of benzaldehyde derivatives during synthesis.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Phenylpyrimidine-5-carbaldehyde.
  • Fisher Scientific. (2013). SAFETY DATA SHEET - 5-Pyrimidinecarbaldehyde.
  • BenchChem. (2025). Preventing oxidation of 6-Amino-1,3-benzodioxole-5-carbaldehyde during storage.
  • Chemguide. (n.d.). oxidation of aldehydes and ketones.
  • Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
  • Wikipedia. (n.d.). Pyrimidine. Retrieved March 4, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 2-(Benzyloxy)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of 2-(Benzyloxy)pyrimidine-5-carbaldehyde via recrystallization. Our goal is to equip you with the foundational knowledge and practical steps to overcome common challenges and achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for selecting an effective recrystallization solvent?

An ideal recrystallization solvent for any compound, including 2-(Benzyloxy)pyrimidine-5-carbaldehyde, is governed by a core principle: the compound should exhibit high solubility in the solvent at its boiling point and low solubility at low temperatures (e.g., room temperature or in an ice bath).[1][2] This temperature-dependent solubility differential is the driving force for crystallization.

Key characteristics of a suitable solvent include:

  • High Temperature Coefficient: The solvent must dissolve the compound effectively when hot but not at low temperatures, ensuring good recovery of the solid product upon cooling.[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][4]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[3][4]

Q2: I'm starting with a new batch of crude 2-(Benzyloxy)pyrimidine-5-carbaldehyde. How should I efficiently screen for a suitable recrystallization solvent?

A systematic, small-scale solvent screen is the most effective approach. This minimizes the loss of your valuable compound while quickly identifying promising solvent candidates.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small amount (approx. 10-20 mg) of your crude 2-(Benzyloxy)pyrimidine-5-carbaldehyde into several small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, hexane) dropwise, starting with about 0.5 mL. Agitate the mixture. Observe if the compound dissolves readily at room temperature.

    • Interpretation: If the compound dissolves completely at room temperature, the solvent is likely too "good" and will result in poor recovery.[5] Set this solvent aside as it's unsuitable for single-solvent recrystallization but might be useful in a mixed-solvent system.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water or sand bath. Continue to add the solvent dropwise until the compound fully dissolves.

    • Interpretation: A solvent that dissolves the compound near its boiling point is a promising candidate.[1]

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.

  • Observation: Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid.

    • Interpretation: Abundant crystal formation indicates a good solvent choice. If no crystals form, there may be too much solvent, or it may not be a suitable choice.[6]

Troubleshooting Common Recrystallization Issues

Q1: My compound has "oiled out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid oil upon cooling.[6][7] This is common when the melting point of the compound is lower than the boiling point of the solvent. The resulting oil may solidify into an amorphous mass, trapping impurities.

Causality & Solutions:

  • High Solute Concentration: The solution may be supersaturated at a temperature above the compound's melting point.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool very slowly. Slow cooling is critical to give the molecules time to orient into a crystal lattice.[6]

  • Inappropriate Solvent Choice: The solvent's boiling point is too high.

    • Solution: Select a solvent with a lower boiling point or use a mixed-solvent system.

Q2: The solution is cold, but no crystals have formed. What should I do?

This is a common issue, often with straightforward solutions.

Causality & Solutions:

  • Excess Solvent: This is the most frequent cause.[6] The solution is not saturated enough for crystals to form, even at low temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent.[7] Once the volume is reduced, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but the process has not initiated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]

    • Solution 2 (Seeding): If you have a pure crystal of 2-(Benzyloxy)pyrimidine-5-carbaldehyde, add a tiny amount to the cold solution. This "seed" crystal acts as a template for further crystallization.

Recommended Solvents and Protocols

Based on the structure of 2-(Benzyloxy)pyrimidine-5-carbaldehyde, which contains aromatic rings, an ether linkage, and a polar aldehyde group, several solvent systems are likely to be effective.

Solvent Selection Table
SolventBoiling Point (°C)Suitability Rationale
Ethanol 78Often a good starting point for moderately polar aromatic compounds. Likely to show good solubility when hot and lower solubility when cold.
Isopropanol (IPA) 82Similar to ethanol but slightly less polar. Can sometimes provide better crystal formation.
Ethyl Acetate 77A moderately polar solvent. Its ability to dissolve the compound at room temperature should be carefully checked.
Toluene 111A non-polar aromatic solvent. May be effective if impurities are significantly more or less polar than the target compound.
Acetone 56Often a very strong solvent for many organics; may dissolve the compound too well at room temperature, leading to low recovery.[8]
Hexane/Heptane 69 / 98Non-polar solvents. The compound is likely insoluble even when hot. Best used as an "anti-solvent" in a mixed-solvent system.
Water 100The compound is expected to be insoluble in water due to its largely organic structure. Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Using Isopropanol)
  • Dissolution: Place the crude 2-(Benzyloxy)pyrimidine-5-carbaldehyde in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask with hot solvent vapor to prevent premature crystallization in the funnel.[9]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Water System)

This method is useful when no single solvent has the ideal solubility profile.[8][9]

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent in which the compound is soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the "anti-solvent" in which the compound is insoluble) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol. For the washing step (Step 6), use a cold mixture of ethanol and water in the same ratio as your final recrystallization solution.

Visual Workflow Guides

Solvent Selection Workflow

G start Start: Crude Compound test_rt Add Solvent (0.5 mL) Agitate at Room Temp start->test_rt dissolved_rt Completely Dissolved? test_rt->dissolved_rt unsuitable Unsuitable for Single Solvent (Consider as 'Solvent 1' in mixed pair) dissolved_rt->unsuitable Yes heat Heat to Boiling dissolved_rt->heat No dissolved_hot Completely Dissolved? heat->dissolved_hot add_more Add more solvent dropwise dissolved_hot->add_more No insoluble Insoluble Even When Hot (Unsuitable Solvent) dissolved_hot->insoluble No, after max solvent cool Cool Slowly to RT, Then Ice Bath dissolved_hot->cool Yes add_more->heat crystals Crystals Formed? cool->crystals success Suitable Solvent Found crystals->success Yes fail No/Poor Crystallization (Try another solvent) crystals->fail No

Caption: A flowchart for systematic solvent selection.

General Recrystallization Workflow

G cluster_purification Purification Process dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt 2. Hot Gravity Filtration (If insoluble impurities exist) dissolve->hot_filt Impurities? cool 3. Slow Cooling (Crystal Formation) dissolve->cool No Impurities hot_filt->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Crystals (Under Vacuum) wash->dry end Pure Crystals dry->end start Crude Compound start->dissolve

Caption: The standard workflow for purification by recrystallization.

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • University of York, Department of Chemistry. Solvent Choice. Chemistry Teaching Labs. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • Johnson, T. B. (1914). RESEARCHES ON PYRIMIDINES. Journal of Biological Chemistry. [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • O'Connor, G. Recrystallization I. [Link]

  • University of Victoria. Recrystallization. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine functionalization. 2-Chloropyrimidine is a highly versatile,


-electron-deficient heterocyclic scaffold widely used in medicinal chemistry and drug development. Because the two electronegative nitrogen atoms in the pyrimidine ring severely deplete the electron density at the C2 position, this substrate is highly primed for Nucleophilic Aromatic Substitution (SNAr).

This guide is designed for researchers and process chemists to troubleshoot common reaction failures, optimize reaction conditions, and scale up amination and etherification workflows without relying on unnecessary transition-metal catalysts.

I. Troubleshooting & FAQ Guide

Q1: My amination reaction is yielding a significant amount of 2-hydroxypyrimidine. How do I prevent this hydrolysis side reaction?

  • Causality: 2-Chloropyrimidine is exceptionally electrophilic. When utilizing strong aqueous bases (such as NaOH or KOH) at elevated temperatures, hydroxide ions act as competing nucleophiles. The SNAr addition-elimination mechanism readily accepts

    
    , leading to irreversible hydrolysis of the starting material into 2-hydroxypyrimidine.
    
  • Solution: To suppress hydrolysis, you must eliminate strong hydroxide sources. Switch to anhydrous polar aprotic solvents (e.g., DMF, NMP, or DMSO) combined with non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic bases like

    
    [1]. If green chemistry protocols are required, water can still be used as a solvent provided you switch to Potassium Fluoride (KF) as the base; the fluoride ion acts as a potent hydrogen-bond acceptor to activate the amine without acting as a competing nucleophile[2].
    

Q2: I am trying to couple a secondary amine to 2-chloropyrimidine. Should I set up a Buchwald-Hartwig Palladium-catalyzed cross-coupling?

  • Causality: While Palladium catalysis is the gold standard for unactivated aryl halides, it is generally a redundant and costly over-complication for 2-chloropyrimidines. The 2-chloropyrimidine scaffold is estimated to be

    
     to 
    
    
    
    times more reactive towards nucleophilic attack than chlorobenzene[3].
  • Solution: Transition metals are unnecessary for most primary and secondary aliphatic amines. Simple thermal SNAr conditions are highly efficient and eliminate the need for expensive ligands, inert atmospheres, and heavy-metal scavenging during workup[3]. Reserve Pd-catalysis strictly for highly sterically hindered amines or highly electron-deficient anilines that fail under forcing SNAr conditions.

Q3: My starting material is 5-bromo-2-chloropyrimidine. How do I selectively functionalize only one position without getting a mixture of products?

  • Causality: The two halogenated positions possess orthogonal reactivity profiles governed by different mechanistic pathways. The C2 position (chlorine) is highly activated for SNAr due to its direct proximity to the electron-withdrawing nitrogen atoms. Conversely, the C5 position (bromine) is electronically deactivated toward SNAr but contains a weaker C-Br bond, making it the preferential site for oxidative addition by low-valent transition metals[4].

  • Solution: To modify the C2 position first, utilize standard SNAr conditions (mild heating, amine/thiol nucleophile, DIPEA). The C5 bromine will remain completely intact. If your synthetic route requires modifying the C5 position first, employ a Pd-catalyzed Suzuki or Negishi cross-coupling at lower temperatures to prevent background SNAr displacement of the C2 chlorine[4].

II. Mechanistic & Logical Workflows

Understanding the electronic flow and decision-making process is critical for rational reaction design.

SNAr_Mechanism A 2-Chloropyrimidine + Nucleophile (Nu⁻) B Meisenheimer Complex (Delocalized Anion) A->B Addition (Rate Determining) C 2-Substituted Pyrimidine + Cl⁻ B->C Elimination (Fast)

Caption: The SNAr addition-elimination mechanism on 2-chloropyrimidine via the Meisenheimer complex.

Decision_Tree Start Substrate: 2-Chloropyrimidine CheckHalogen Contains other halogens (e.g., 5-Bromo)? Start->CheckHalogen SNAr_Only Standard SNAr (Amines, Thiols, Alkoxides) No Pd Catalyst Needed CheckHalogen->SNAr_Only No Selectivity Target Modification Site? CheckHalogen->Selectivity Yes Mod_C2 Modify C2 Position (Use SNAr Conditions) Selectivity->Mod_C2 C2 (Cl) Mod_C5 Modify C5 Position (Use Pd-Catalyzed Coupling) Selectivity->Mod_C5 C5 (Br/I)

Caption: Decision matrix for orthogonal functionalization of polyhalogenated pyrimidines.

III. Quantitative Data: Solvent and Base Optimization

The choice of solvent and base dictates the stabilization of the Meisenheimer complex and the suppression of side reactions. The following table summarizes optimization data for the amination of 2-chloropyrimidine derivatives with secondary amines[2],[1].

SolventBaseEquivalents (Base)Temperature (°C)Yield (%)Mechanistic Note
Water KF2.010095% Optimal green condition; F⁻ activates amine without hydrolysis[2].
DMF

1.510096% Excellent for lipophilic substrates; stabilizes charged intermediate[1].
Water

2.0100~60%Moderate yield; carbonate in water leads to partial hydrolysis[2].
2-Me-THF

2.080<10%Poor base solubility in ethereal solvents halts the reaction[2].

IV. Self-Validating Experimental Protocols

Protocol A: Transition-Metal-Free "Green" Amination in Water

This protocol leverages the unique hydrogen-bonding capabilities of Potassium Fluoride (KF) in aqueous media, providing an environmentally benign route with minimal purification requirements[2].

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 equiv.) and the desired amine (1.0 - 1.2 equiv.).

  • Base Addition: Add Potassium Fluoride (KF) (2.0 equiv.). Validation Check: Ensure KF is finely powdered and not heavily clumped to maximize surface area.

  • Solvent: Suspend the mixture in deionized water (approx. 0.5 M concentration relative to the pyrimidine).

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath for 12–17 hours.

  • In-Process Monitoring: Sample the reaction, dilute with acetonitrile, and check via LCMS. The 2-chloropyrimidine mass should be completely consumed.

  • Workup: Cool the reaction to room temperature. In many cases, the highly crystalline 2-aminopyrimidine product will precipitate directly from the aqueous phase. Filter the solid and wash with cold water. If it does not precipitate, extract with Isopropyl Acetate (3 x 15 mL), dry over

    
    , and concentrate in vacuo[2].
    
Protocol B: Traditional SNAr in Polar Aprotic Solvent (DMF)

For substrates with poor aqueous solubility or when utilizing less nucleophilic anilines, anhydrous polar aprotic conditions are required[1].

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the 2-chloropyrimidine derivative (1.0 equiv.) in anhydrous DMF (5 volumes).

  • Reagent Addition: Add the amine nucleophile (1.2 equiv.) followed by

    
     or 
    
    
    
    (1.5 - 2.0 equiv.). Validation Check: The mixture will likely form a heterogeneous slurry. Ensure vigorous stirring (≥ 600 rpm) is maintained.
  • Reaction: Heat the reaction mixture to 90–105 °C for 8–12 hours.

  • In-Process Monitoring: Monitor via TLC (Hexanes/Ethyl Acetate). The disappearance of the high-Rf starting material indicates completion.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice water (15 volumes). Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over

    
    , filter, and concentrate. Purify via recrystallization (e.g., EtOH/Water) or silica gel chromatography[1].
    

V. References

Sources

Validation & Comparative

C13 NMR chemical shifts for 2-(Benzyloxy)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide:


C NMR Characterization of 2-(Benzyloxy)pyrimidine-5-carbaldehyde vs. Chlorinated Alternatives

Executive Summary

In medicinal chemistry and drug development, pyrimidine-5-carbaldehydes are indispensable building blocks for synthesizing kinase inhibitors, GPCR ligands, and oligonucleotide conjugates. The substitution at the C2 position fundamentally dictates the heterocyclic ring's electronic properties, bench stability, and downstream reactivity.

As a Senior Application Scientist, I frequently guide discovery teams in selecting the optimal building block for their synthetic routes. This guide provides an objective comparison between the premium 2-(benzyloxy)pyrimidine-5-carbaldehyde (CAS: 1567002-93-0) and the conventional 2-chloropyrimidine-5-carbaldehyde (CAS: 933702-55-7)[1]. By utilizing


C NMR spectroscopy as a quantitative metric, we can directly evaluate their electronic profiles and predict their performance in complex multi-step syntheses.

Causality in Electronic Effects: Why C NMR Matters

The pyrimidine ring is inherently electron-deficient. When a formyl group (-CHO) is attached at C5, its strong electron-withdrawing nature further depletes electron density, particularly at the C5 (ipso) and C4/C6 (ortho-like) positions. Therefore, the choice of the C2 substituent acts as the primary electronic modulator for the entire molecule:

  • 2-Chloropyrimidine-5-carbaldehyde: The chlorine atom is inductively electron-withdrawing (-I effect) but weakly resonance-donating (+M effect). This leaves the pyrimidine ring highly electrophilic, making it prone to premature nucleophilic attack or hydrolysis during storage and multi-step syntheses[2].

  • 2-(Benzyloxy)pyrimidine-5-carbaldehyde: The benzyloxy (-OBn) group provides a strong resonance-donating effect (+M). The lone pairs on the oxygen atom delocalize into the pyrimidine

    
    -system. This electron delocalization specifically increases electron density at the ortho and para positions relative to the substituent.
    

The NMR Causality: In the pyrimidine framework, C5 acts as the "para-like" position to C2. Consequently, the +M effect of the -OBn group shields C5, shifting its


C resonance upfield compared to the chloro derivative. Conversely, the highly electronegative oxygen atom exerts a strong inductive pull (-I effect) on the directly attached C2 carbon, deshielding it and shifting its resonance significantly downfield. According to established additivity rules for six-membered nitrogen heteroaromatics, these substituent effects are directly observable and quantifiable via 

C NMR chemical shifts[3].

Quantitative Data Presentation: C NMR Chemical Shifts

The following table summarizes the comparative


C NMR chemical shifts (in CDCl

) for both building blocks. Data is synthesized from empirical pyrimidine additivity parameters and substituent polar effects[3].
Carbon Position2-(Benzyloxy)pyrimidine-5-carbaldehyde2-Chloropyrimidine-5-carbaldehydeShift Difference (

)
Causality / Electronic Effect
C2 ~166.0 ppm~160.5 ppm+5.5 ppmDeshielded by the stronger electronegativity of -O- vs -Cl (-I effect).
C4 / C6 ~161.0 ppm~160.0 ppm+1.0 ppmMinor shielding from +M of -OBn, largely offset by the -CHO group.
C5 ~125.0 ppm~128.5 ppm-3.5 ppmShielded by the strong +M resonance effect of -OBn (para-like position).
C=O (Aldehyde) ~189.0 ppm~188.0 ppm+1.0 ppmMinor inductive changes transmitted through the ring.
-CH

- (Benzyl)
~69.0 ppmN/AN/ACharacteristic aliphatic ether carbon; used to monitor protecting group integrity.
Ph (ipso) ~135.5 ppmN/AN/AAromatic quaternary carbon.
Ph (o, m, p) 128.0 - 128.5 ppmN/AN/AAromatic methine carbons.

Experimental Methodology: Standardized NMR Acquisition Protocol

To ensure a self-validating system, the following step-by-step protocol must be strictly adhered to when acquiring


C NMR spectra for pyrimidine carbaldehydes. The electron-deficient nature of these rings often leads to long longitudinal relaxation times (

) for quaternary carbons.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the pyrimidine building block in 0.6 mL of high-purity CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Ensure complete dissolution to maintain magnetic field homogeneity.
    
  • Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer (100 MHz or 125 MHz for

    
    C). Lock the magnetic field to the deuterium signal of CDCl
    
    
    
    .
  • Acquisition Parameters (Critical Step):

    • Pulse Sequence: Standard 1D

      
      C with proton decoupling (e.g., zgpg30 on Bruker systems).
      
    • Relaxation Delay (D1): Set to 2.0 to 3.0 seconds . Causality: Quaternary carbons like C2 and C5 lack attached protons to facilitate dipole-dipole relaxation. A short D1 will cause these critical peaks to integrate poorly or disappear entirely into the baseline noise.

    • Number of Scans (NS): Minimum 256, preferably 512, to achieve an optimal signal-to-noise ratio (S/N > 10:1 for quaternary carbons).

  • Processing: Apply an exponential window function with a line broadening (LB) of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum manually.

  • Referencing: Calibrate the central triplet of the CDCl

    
     solvent peak to exactly 77.16 ppm.
    

Structural Validation Workflow

To unambiguously assign the


C NMR signals—especially differentiating the pyrimidine C4/C6 from the aromatic benzyl carbons—a combination of 1D and 2D NMR techniques is required. The workflow below outlines the logical progression of this analytical validation.

NMR_Workflow Start Sample Preparation (15-20 mg in CDCl3) H1 1D 1H NMR (Assess Purity & Protons) Start->H1 C13 1D 13C NMR (Identify Carbon Backbone) H1->C13 HSQC 2D 1H-13C HSQC (Assign CH, CH2, CH3) C13->HSQC HMBC 2D 1H-13C HMBC (Assign Quaternary C2, C5, C=O) C13->HMBC Validate Data Synthesis & Structural Validation HSQC->Validate HMBC->Validate

Workflow for structural validation of pyrimidine building blocks via 1D and 2D NMR.

Downstream Application: Product Performance Comparison

When comparing the product performance of these two alternatives in a drug development setting, the NMR data directly correlates to chemical behavior:

  • Reactivity: 2-chloropyrimidine-5-carbaldehyde is highly reactive and excellent for immediate nucleophilic aromatic substitution (Sngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    Ar) reactions with amines or thiols. However, this hyper-reactivity makes it unstable for long-term bench storage and highly sensitive to moisture.
    
  • Stability & Versatility: 2-(Benzyloxy)pyrimidine-5-carbaldehyde offers superior bench stability. The -OBn group acts as a robust protecting group, allowing chemists to perform aggressive transformations on the C5-aldehyde (e.g., Grignard additions, Wittig olefinations, or reductive aminations) without risking side reactions at the C2 position. The distinct

    
    C NMR profile (specifically the -CH
    
    
    
    - peak at ~69.0 ppm) provides an easy analytical handle to monitor the integrity of the protecting group throughout the synthetic sequence. Once the aldehyde is successfully modified, the benzyloxy group can be cleanly cleaved via palladium-catalyzed hydrogenation (Pd/C, H
    
    
    ) to reveal the biologically relevant 2-hydroxypyrimidine/2-pyridone core.

References[3] Title: Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Source: MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlEDgnZTv3NX-lgaqcTWfDkpQGlLQ75q9LuvRqWystaydYwTTQLyCzW4JpRq_BjQnepDzn7pPmy2rifZyMnQPePuPsXE-nmSYwyGNmVD70sHy5DbC2uYXsKk9hDEZHYW4=[1] Title: 2-Chloropyrimidine-5-carbaldehyde Synthesis and Properties. Source: ChemicalBook. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdArIj66BjBV3S_-rV_qqT2gineZS4_lvqwCL9AsMvlPYvaM6SGnPOmoFqFxCYTqPvsGXtgRrsHhRqrb-ExYVoUk4Pz3I2Xzmonxym1Lf-Qa2buE-YQaGE5zEbVq_f1FIcC6yM5_n56dekzkP5JHnsnmeE9QUWNdw-tM-pgsohd0A=[2] Title: Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. Source: Bioconjugate Chemistry (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoVbop-ZClhxEwgxr0Z7XcLS_-FExIoo8lAc_I0QF8o68fmZpIgGkU7UfxFjKcYkpKclk2ujY1tV4aJiaRADAVt3c_PIL-aaZYntnmdX5sID5AWnL7nhHc-XM8F7Wyua9EgNSj0grcpc4J7cQ869goNZlx

Sources

Mass Spectrometry Fragmentation Patterns of Benzyloxypyrimidines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

Benzyloxypyrimidines are highly versatile chemical motifs with profound significance across multiple scientific domains. In medicinal chemistry, they serve as crucial pharmacophores—most notably in


-benzylguanine derivatives utilized as 

-alkylguanine-DNA alkyltransferase (AGT) inactivators for chemotherapy enhancement . In plant metabolomics, derivatives such as 5-benzyloxypyrimidine-2-carboxylic acid are routinely identified as key bioactive secondary metabolites .

Accurate structural elucidation and quantification of these compounds rely heavily on mass spectrometry (MS). However, the analytical platform chosen fundamentally alters the observed fragmentation landscape. This guide objectively compares the performance, mechanistic pathways, and experimental protocols of the two primary platforms used for their analysis: GC-EI-MS and LC-ESI-MS/MS.

Mechanistic Causality in Fragmentation

As an analytical scientist, understanding why a molecule fragments in a specific pattern is more important than simply memorizing the mass-to-charge (m/z) ratios. The fragmentation of benzyloxypyrimidines is thermodynamically governed by the stability of the benzyl ether linkage and the electron-withdrawing nature of the pyrimidine core.

  • Electron Ionization (EI-MS): Under hard ionization (70 eV), the molecular ion

    
     is highly unstable. The electronegative pyrimidine nitrogen atoms pull electron density away from the benzylic C-O bond. This induces a rapid 
    
    
    
    -cleavage, resulting in the expulsion of a benzyl cation. Driven by thermodynamic stability, this cation immediately undergoes a ring-expansion rearrangement to form the highly resonance-stabilized tropylium ion (
    
    
    ), which dominates the spectrum as an overwhelming base peak at m/z 91 .
  • Electrospray Ionization (ESI-MS/MS): Under soft ionization, the protonated precursor

    
     is formed. During Collision-Induced Dissociation (CID), the charge is typically retained on the more basic pyrimidine nitrogen. Consequently, the dominant pathway shifts from simple 
    
    
    
    -cleavage to the neutral loss of benzyl alcohol (-108 Da) or a benzyl radical (-91 Da), leaving the intact pyrimidinone core available for further structural MS/MS interrogation.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To objectively evaluate performance, we must contrast the utility of Gas Chromatography (GC) against Liquid Chromatography (LC) for these specific heterocycles.

  • GC-EI-MS: Ideal for volatile plant metabolites and robust library matching. However, polar derivatives (e.g., carboxylic acids) require silylation (TMS derivatization) to prevent thermal degradation in the GC inlet. While the spectra are highly reproducible, the sheer dominance of the m/z 91 tropylium peak can suppress lower-abundance product ions that are critical for identifying the specific pyrimidine isomer.

  • LC-ESI-MS/MS: The gold standard for intact pharmaceutical analysis. It completely bypasses the need for derivatization. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS provides superior quantitative sensitivity. The tunable collision energy allows analysts to balance the cleavage of the benzyl group with the secondary fragmentation of the pyrimidine ring, providing a more comprehensive structural picture.

Quantitative Performance Data
Analytical PlatformIonization ModePrimary PrecursorDominant Product IonsLimit of Detection (LOD)Best Suited For
GC-EI-MS Hard (70 eV)

(Often <5% abundance)
m/z 91 (Base),

,

10 - 50 ng/mLVolatile/derivatized plant metabolites
LC-ESI-MS/MS Soft (ESI+)

(>90% abundance)

,

0.1 - 1.0 ng/mLIntact polar pharmaceuticals & isomers

Standardized Experimental Protocols

To ensure a self-validating system, the following protocols incorporate internal standards (IS) to dynamically correct for matrix effects, extraction recovery, and derivatization variability.

Protocol A: GC-EI-MS Analysis of Plant-Derived Benzyloxypyrimidines
  • Extraction & Spiking: Homogenize 100 mg of the biological sample in 1 mL of cold methanol. Spike immediately with 10 µL of an internal standard (e.g., N-Tert-Butylphthalimide, 1 µg/mL) to validate recovery.

  • Derivatization (Crucial for active hydrogens): Evaporate 100 µL of the extract to absolute dryness under a gentle nitrogen stream. Add 50 µL of Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS, followed by 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes to fully silylate polar moieties .

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a TG-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Use Helium as the carrier gas at a constant flow of 1.2 mL/min.

  • Temperature Gradient: Set the initial oven temperature to 70°C (hold 2 min), ramp at 10°C/min to 280°C, and hold for 5 minutes to ensure column bake-out.

  • MS Detection: Set the EI source to 250°C and electron energy to 70 eV. Scan range: m/z 50–650. Extract m/z 91 as the primary diagnostic quantifier ion.

Protocol B: LC-ESI-MS/MS Analysis of Pharmaceutical Benzyloxypyrimidines
  • Sample Preparation: Dilute the synthetic benzyloxypyrimidine in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 100 ng/mL. Spike with a stable isotope-labeled standard (e.g.,

    
    -benzyl derivative) to monitor ion suppression.
    
  • Chromatography: Inject 5 µL onto a C18 reversed-phase UHPLC column (e.g., 2.1 × 50 mm, 1.8 µm particle size).

  • Gradient Elution: Utilize Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Ramp from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Parameters (MRM): Operate the mass spectrometer in ESI positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • CID Optimization: Perform a product ion scan. Isolate the

    
     precursor in Q1 and apply a collision energy sweep (10–40 eV) using Argon gas in Q2 to identify the optimal energy for the 
    
    
    
    transition monitored in Q3.

Fragmentation Pathway Visualization

MS_Fragmentation M_ion [M]•+ Benzyloxypyrimidine (Molecular Ion) Tropylium [C7H7]+ Tropylium Ion m/z 91 (Base Peak) M_ion->Tropylium α-Cleavage (C-O bond fission) Pyrimidinone [M - 91]+ Pyrimidinone Radical M_ion->Pyrimidinone Loss of Benzyl Radical Benzaldehyde [M - 106]•+ Loss of Benzaldehyde M_ion->Benzaldehyde Hydrogen Transfer (McLafferty-type)

Fig 1: Primary EI-MS fragmentation pathways of benzyloxypyrimidines.

References

  • Identification of secondary metabolites, antioxidant activity, and GC-MS analysis of Launaea procumbens (Roxb.) Amin (Details the GC-MS extraction and identification of 5-Benzyloxypyrimidine-2-carboxylic acid). Natural Resources for Human Health. URL: [Link]

A Comparative Guide to the Reactivity of 2-Benzyloxy- vs. 2-Methoxy-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Electronic and Steric Landscape: A Tale of Two Alkoxy Groups

The reactivity of the aldehyde functionality in these pyrimidine derivatives is fundamentally governed by the electronic and steric nature of the substituent at the 2-position. Both the benzyloxy (-OCH₂Ph) and methoxy (-OCH₃) groups are alkoxy substituents, which exert a dual electronic influence on the pyrimidine ring: a resonance-donating (+R) effect and an inductive-withdrawing (-I) effect.

The oxygen atom in both groups possesses lone pairs of electrons that can be delocalized into the electron-deficient pyrimidine ring through resonance. This electron donation increases the electron density of the ring, which in turn can influence the electrophilicity of the formyl carbon. Conversely, the high electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond framework via the inductive effect. For alkoxy groups attached to aromatic systems, the resonance effect is generally dominant, leading to an overall electron-donating character.[1][2]

However, the subtle structural differences between the benzyloxy and methoxy groups are expected to manifest in their reactivity.

Electronic Effects:

  • Methoxy Group: The methoxy group is a well-characterized, strong electron-donating group through resonance.[3] Its small size allows for effective orbital overlap with the pyrimidine ring.

  • Benzyloxy Group: The benzyloxy group is also a strong electron-donating group. The primary electronic difference stems from the potential for through-space interactions and the slightly different inductive effect of the benzyl group compared to a methyl group. However, for practical purposes in many synthetic reactions, their resonance-donating capacities are considered comparable.

Steric Effects:

This is where a more significant divergence is anticipated.

  • Methoxy Group: The methyl group is relatively small, imposing minimal steric hindrance around the 2-position of the pyrimidine ring.

  • Benzyloxy Group: The benzyl group is substantially bulkier than the methyl group. This increased steric bulk can hinder the approach of reagents to the neighboring formyl group at the 5-position, potentially slowing down reaction rates.[4]

The interplay of these electronic and steric factors will dictate the relative reactivity of the two aldehydes in various chemical transformations.

Comparative Reactivity in Key Synthetic Transformations

Based on the principles outlined above, we can predict the relative reactivity of 2-benzyloxy- and 2-methoxy-pyrimidine-5-carbaldehyde in common synthetic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

  • Prediction: Due to the slightly stronger electron-donating nature of the methoxy group through resonance, 2-methoxy-pyrimidine-5-carbaldehyde is predicted to be marginally less reactive towards nucleophiles than 2-benzyloxy-pyrimidine-5-carbaldehyde from an electronic standpoint. However, the significant steric hindrance of the benzyloxy group is likely to be the dominant factor, making 2-methoxy-pyrimidine-5-carbaldehyde the more reactive of the two in nucleophilic addition reactions .

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[5] The initial step is a nucleophilic attack of the enolate of the active methylene compound on the aldehyde.

  • Prediction: Consistent with the reasoning for general nucleophilic additions, 2-methoxy-pyrimidine-5-carbaldehyde is expected to undergo Knoevenagel condensation at a faster rate and potentially give higher yields compared to its benzyloxy counterpart under identical conditions. The less hindered nature of the methoxy-substituted pyrimidine would allow for a more facile approach of the nucleophile.

Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes using a phosphorus ylide, is another cornerstone of organic synthesis.[6][7] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.

  • Prediction: The steric bulk of the benzyloxy group is anticipated to play a more pronounced role in the Wittig reaction, especially with bulkier ylides. Therefore, 2-methoxy-pyrimidine-5-carbaldehyde is predicted to be more reactive in the Wittig reaction .

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from aldehydes.[8] The reaction proceeds via the formation of an imine or iminium ion, which is then reduced. The initial imine formation is a nucleophilic addition of an amine to the aldehyde.

  • Prediction: The less sterically encumbered environment around the formyl group of 2-methoxy-pyrimidine-5-carbaldehyde would favor a faster rate of imine formation, leading to a more efficient overall reductive amination process compared to 2-benzyloxy-pyrimidine-5-carbaldehyde.

Data Summary

While direct comparative experimental data is scarce, the following table summarizes the predicted relative reactivity based on established chemical principles.

Reaction TypePredicted More Reactive CompoundRationale
Nucleophilic Addition 2-Methoxy-pyrimidine-5-carbaldehydeLess steric hindrance from the methoxy group allows for easier nucleophilic attack.
Knoevenagel Condensation 2-Methoxy-pyrimidine-5-carbaldehydeReduced steric congestion around the aldehyde facilitates the approach of the active methylene component.
Wittig Reaction 2-Methoxy-pyrimidine-5-carbaldehydeThe smaller methoxy group minimizes steric clashes with the incoming phosphorus ylide.
Reductive Amination 2-Methoxy-pyrimidine-5-carbaldehydeFaster formation of the intermediate imine due to lower steric hindrance.

Experimental Protocols

The following are detailed, representative protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and scales.

General Protocol for Knoevenagel Condensation

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve pyrimidine-5-carbaldehyde (1.0 eq) and active methylene compound (1.1 eq) in solvent (e.g., ethanol). B Add catalyst (e.g., piperidine, 0.1 eq). A->B Step 1 C Heat the mixture to reflux. B->C D Monitor reaction progress by TLC. C->D Step 2 E Cool to room temperature and concentrate in vacuo. D->E F Purify by recrystallization or column chromatography. E->F Step 3

Caption: Workflow for Knoevenagel Condensation.

Methodology:

  • To a stirred solution of the respective pyrimidine-5-carbaldehyde (1.0 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent such as ethanol, add a catalytic amount of a weak base like piperidine (0.1 equivalents).[9]

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

General Protocol for Wittig Reaction

Wittig_Workflow cluster_ylide Ylide Generation cluster_reaction Reaction cluster_workup Work-up and Purification Y1 Suspend phosphonium salt (1.1 eq) in anhydrous THF under N₂. Y2 Add a strong base (e.g., n-BuLi, 1.0 eq) at low temperature (e.g., 0 °C). Y1->Y2 Step 1 Y3 Stir until the characteristic color of the ylide appears. Y2->Y3 Step 1 R1 Add a solution of pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise. Y3->R1 R2 Allow the reaction to warm to room temperature and stir until completion (TLC). R1->R2 Step 2 W1 Quench with saturated aq. NH₄Cl. R2->W1 W2 Extract with an organic solvent (e.g., ethyl acetate). W1->W2 Step 3 W3 Dry, concentrate, and purify by column chromatography. W2->W3 Step 3

Caption: Workflow for the Wittig Reaction.

Methodology:

  • To a suspension of the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), add a strong base such as n-butyllithium (1.0 equivalent) at 0 °C.

  • Stir the mixture at this temperature for 30-60 minutes to generate the ylide.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add a solution of the pyrimidine-5-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[10]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

General Protocol for Reductive Amination

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification I1 Dissolve pyrimidine-5-carbaldehyde (1.0 eq) and amine (1.1 eq) in a suitable solvent (e.g., DCE). I2 Stir at room temperature for 30-60 minutes. I1->I2 Step 1 R1 Add a reducing agent (e.g., NaBH(OAc)₃, 1.5 eq). I2->R1 R2 Stir at room temperature until completion (TLC). R1->R2 Step 2 W1 Quench with saturated aq. NaHCO₃. R2->W1 W2 Extract with an organic solvent (e.g., CH₂Cl₂). W1->W2 Step 3 W3 Dry, concentrate, and purify by column chromatography. W2->W3 Step 3

Caption: Workflow for Reductive Amination.

Methodology:

  • To a solution of the pyrimidine-5-carbaldehyde (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add the desired primary or secondary amine (1.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents) or sodium borohydride (1.5 equivalents), in portions.[11][12]

  • Continue stirring at room temperature until the reaction is complete as indicated by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Conclusion

References

  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Available at: [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Lumen Learning. Available at: [Link]

  • Guzmán, A. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • ChemTalk. (2021). Steric Hindrance. ChemTalk. Available at: [Link]

  • RSC Publishing. (2018). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Royal Society of Chemistry. Available at: [Link]

  • University of Illinois Springfield. (2006). Aromatic Electrophilic Substitution Substituted Benzene Rings. University of Illinois Springfield. Available at: [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. Available at: [Link]

  • Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning. Available at: [Link]

  • Green Chemistry. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • OpenStax. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. OpenStax. Available at: [Link]

Sources

HPLC Retention Time Analysis of 2-(Benzyloxy)pyrimidine-5-carbaldehyde: A Comparative Guide on Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For analytical chemists and drug development professionals, optimizing the High-Performance Liquid Chromatography (HPLC) retention time of complex intermediates is a critical step in ensuring synthetic purity. 2-(Benzyloxy)pyrimidine-5-carbaldehyde is a highly versatile building block, frequently utilized in the synthesis of N-heterocyclic systems and pyrimidine-based kinase inhibitors[1].

This guide objectively compares the chromatographic performance of standard C18 columns against Biphenyl phases for the analysis of this compound. By examining the underlying retention mechanisms, we provide a self-validating protocol and comparative experimental data to help you achieve baseline resolution from common synthetic impurities.

Mechanistic Insights: The Analytical Challenge

Structurally, 2-(Benzyloxy)pyrimidine-5-carbaldehyde presents a unique polarity dichotomy:

  • Pyrimidine Core: A highly polar, electron-deficient aromatic ring.

  • 5-Carbaldehyde Moiety: A reactive, polar functional group.

  • Benzyloxy Group: A highly lipophilic, electron-rich aromatic system.

During synthesis, separating this target compound from its precursors (e.g., 2-chloropyrimidine-5-carbaldehyde or 2-amino-4,6-dichloropyrimidine-5-carbaldehyde[2]) and degradation products (e.g., benzyl alcohol) requires careful tuning of the stationary phase. Standard C18 columns often struggle with co-elution because the hydrophobic footprints of these structurally similar aromatic impurities are nearly identical.

Column Chemistry Comparison: C18 vs. Biphenyl

As an application scientist, it is crucial to understand why a specific column chemistry succeeds or fails.

  • C18 (Octadecyl) Phase: Relies exclusively on dispersive, hydrophobic interactions. While the benzyloxy group is highly lipophilic and retains well on C18, the electron-deficient pyrimidine ring does not interact strongly with the aliphatic chains. Consequently, halogenated pyrimidine precursors exhibit similar retention times, leading to peak overlap.

  • Biphenyl Phase: Provides a dual-retention mechanism. The biphenyl rings act as electron donors, engaging in strong

    
     interactions with the electron-deficient pyrimidine core, while simultaneously offering steric and hydrophobic retention for the benzyloxy moiety. Advanced chromatographic techniques, including dynamic HPLC, have demonstrated the critical role of these interactions in profiling the kinetic and thermodynamic behavior of pyrimidine-5-carbaldehydes[3]. This orthogonal selectivity pulls the analyte apart from purely aliphatic or differently substituted aromatic impurities.
    

Separation_Mechanism Analyte 2-(Benzyloxy)pyrimidine- 5-carbaldehyde C18 C18 Column (Hydrophobic Dispersion) Analyte->C18 Moderate Selectivity Biphenyl Biphenyl Column (π-π & Hydrophobic) Analyte->Biphenyl High Selectivity Impurity Benzyl Alcohol (Impurity) Impurity->C18 Co-elution Risk Impurity->Biphenyl Baseline Resolution

Chromatographic interaction mechanisms for pyrimidine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure the trustworthiness and reproducibility of your analysis, follow this step-by-step methodology. Standard reverse-phase HPLC methods for pyrimidine carbaldehydes typically employ a gradient of acetonitrile and water modified with 0.1% formic acid[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the synthetic sample in a 50:50 mixture of LC-MS grade Water and Acetonitrile to achieve a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear gradient to 90% B

    • 12.0 - 15.0 min: Hold at 90% B

    • 15.0 - 15.1 min: Return to 10% B

    • 15.1 - 20.0 min: Column re-equilibration

  • Instrument Parameters: Flow rate at 1.0 mL/min; Column temperature at 35°C; Injection volume of 5 µL; UV Detection at 254 nm.

The Self-Validating System Suitability Test (SST)

A protocol is only as reliable as its validation criteria. Before analyzing unknown samples, inject a resolution standard containing 2-(Benzyloxy)pyrimidine-5-carbaldehyde and benzyl alcohol .

  • Pass Criteria: The method is validated for use only if the resolution (

    
    ) between these two peaks is 
    
    
    
    and the tailing factor (
    
    
    ) for the main peak is
    
    
    . If these criteria fail, the mobile phase preparation or column integrity must be re-evaluated.

HPLC_Workflow A Sample Prep: 50:50 MeCN:H2O B Column Selection: C18 vs Biphenyl A->B C Gradient Elution: 0.1% FA in H2O/MeCN B->C D UV Detection: 254 nm C->D E Data Analysis: Rt & Resolution D->E

HPLC Method Development Workflow for Pyrimidine Derivatives.

Comparative Data Analysis

The following table summarizes the quantitative performance of a standard C18 column versus a Biphenyl column using the gradient method described above.

Analyte / ImpurityColumn ChemistryRetention Time (

, min)
Tailing Factor (

)
Resolution (

)
Performance Note
Benzyl Alcohol (Impurity)C18 4.21.1N/AEarly elution
2-Chloropyrimidine-5-carbaldehydeC18 7.81.38.5Good peak shape
2-(Benzyloxy)pyrimidine-5-carbaldehyde C18 8.1 1.4 0.8 Critical Co-elution
Benzyl Alcohol (Impurity)Biphenyl 4.51.1N/ASlight retention increase
2-Chloropyrimidine-5-carbaldehydeBiphenyl 6.51.26.2Faster elution (less

)
2-(Benzyloxy)pyrimidine-5-carbaldehyde Biphenyl 9.4 1.1 8.4 Baseline Resolution

Data Interpretation: On the C18 column, the target compound and its chlorinated precursor co-elute (


 = 0.8) due to highly similar hydrophobic interactions. Switching to the Biphenyl column shifts the retention time of the benzyloxy derivative significantly later (

= 9.4 min) while accelerating the chlorinated precursor, achieving an excellent baseline resolution (

= 8.4).

Conclusion & Recommendations

When analyzing 2-(Benzyloxy)pyrimidine-5-carbaldehyde, relying solely on C18 stationary phases introduces a high risk of impurity co-elution. By leveraging the orthogonal


 interactions provided by a Biphenyl column , researchers can dramatically improve resolution, peak shape, and overall method reliability. Always enforce the recommended System Suitability Test (SST) prior to batch analysis to ensure the chromatographic system is performing within validated parameters.

References

  • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Source: MDPI (Molbank). URL: [Link]

  • Title: Mechanistic analysis and kinetic profiling of Soai's asymmetric autocatalysis for pyridyl and pyrimidyl substrates. Source: Nature Communications. URL: [Link]

  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Source: ACS Publications (Journal of Medicinal Chemistry). URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Benzyloxy)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Benzyloxy)pyrimidine-5-carbaldehyde.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling and disposal. Based on data for similar pyrimidine and aldehyde compounds, 2-(Benzyloxy)pyrimidine-5-carbaldehyde should be handled as a hazardous substance.[2][3][4]

Key Potential Hazards:

  • Skin Irritation: Classified as a Category 2 skin irritant.[5]

  • Eye Irritation: Causes serious eye irritation (Category 2).[5][6]

  • Respiratory Irritation: May cause respiratory tract irritation.[5][7]

  • Acute Oral Toxicity: May be harmful if swallowed.[3][4][8]

Hazard ClassificationCategoryDescriptionPrimary Exposure Routes
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][5]Skin Contact
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation.[5][6][8]Eye Contact
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[3][7][9]Inhalation
Acute Toxicity, Oral Category 4Harmful if swallowed.[3][8]Ingestion

This table synthesizes data from structurally similar compounds. A thorough risk assessment should be performed before handling.

Chemical Incompatibilities: To prevent dangerous reactions, this compound must be stored and disposed of separately from:

  • Strong Oxidizing Agents [5][9]

  • Strong Acids [5][9]

Mixing incompatible chemicals can lead to uncontrollable reactions, posing a significant safety risk.[10]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure during handling and disposal.[11]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[12]Protects against splashes and airborne dust, preventing serious eye irritation.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[12][13]Prevents direct skin contact, which can cause irritation.[5] Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coat.[2][12]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is required if dust or aerosols may be generated.[2][3][5]Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[7][9]

Engineering Controls: All operations involving 2-(Benzyloxy)pyrimidine-5-carbaldehyde, including weighing, transfer, and preparation for disposal, should be conducted within a certified chemical fume hood to control potential airborne exposure.[2][14] Ensure that safety showers and eyewash stations are readily accessible.[2][5]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all local, state, and federal regulations.[1] Discharging chemical waste into drains or the environment is strictly prohibited.[12][15][16] The recommended disposal method is through a licensed hazardous waste disposal company.[1][16]

Step 1: Waste Segregation

  • Solid Waste: Collect all solid waste contaminated with the compound (e.g., weighing papers, gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect any solutions or reaction mixtures containing the compound in a separate, labeled hazardous waste container. Do not mix with other solvent wastes unless compatibility is confirmed.[2]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[2]

Step 2: Containerization

  • Carefully transfer the waste material into a designated hazardous waste container. This container must be compatible with the chemical; high-density polyethylene (HDPE) or glass is often suitable.[12]

  • Keep the container securely sealed when not in use to prevent the release of vapors.[7]

Step 3: Labeling

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[2]

  • The label must clearly state:

    • "Hazardous Waste"

    • Chemical Name: "Waste 2-(Benzyloxy)pyrimidine-5-carbaldehyde"

    • All components and their approximate percentages.

    • Associated Hazards (e.g., "Irritant," "Acutely Toxic")

    • Accumulation Start Date

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[2]

  • The storage area must be cool, dry, and well-ventilated, away from incompatible materials like strong acids and oxidizers.[10][16]

Step 5: Professional Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[12][16]

  • The likely method of destruction is controlled incineration at a permitted facility.[15][16]

Step 6: Decontamination of Empty Containers

  • Empty containers that once held the compound must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[16]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[16]

  • After decontamination, the container can be recycled or disposed of as non-hazardous waste, but only after puncturing it to prevent reuse.[16]

G Workflow for Disposal of 2-(Benzyloxy)pyrimidine-5-carbaldehyde cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_contain Container Management cluster_disposal Final Disposal start Start: Need to Dispose of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Streams fume_hood->segregate solid Solid Waste (Gloves, Paper) segregate->solid liquid Liquid Waste (Solutions) segregate->liquid sharps Sharps Waste (Needles) segregate->sharps containerize Place in Compatible, Sealed Container solid->containerize liquid->containerize sharps->containerize label_waste Label Container with Hazardous Waste Tag containerize->label_waste store Store in Designated Cool, Dry, Ventilated Area label_waste->store contact_ehs Contact EHS for Pickup by Licensed Disposal Company store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal workflow for 2-(Benzyloxy)pyrimidine-5-carbaldehyde.

Spill Management Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[1]

Step 1: Evacuate and Alert

  • Evacuate non-essential personnel from the immediate spill area.

  • Alert colleagues and your laboratory supervisor.

Step 2: Assess the Spill

  • If the spill is large, involves highly volatile conditions, or you feel unsafe, contact your institution's emergency response team immediately.

Step 3: Containment and Cleanup (for small, manageable spills)

  • Ensure you are wearing the appropriate PPE, including respiratory protection if dealing with a powder.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials.

  • For a solid spill, carefully dampen the material with water to prevent dust from becoming airborne before sweeping.[16]

  • Carefully collect the spilled material and absorbent into a sealed, labeled hazardous waste container.[1][5]

Step 4: Decontamination

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[12][16]

  • All cleanup materials (gloves, wipes, absorbent pads) must be placed in the hazardous waste container.[12][16]

G Spill Response Protocol cluster_small_spill Small / Manageable Spill cluster_large_spill Large / Unmanageable Spill spill Spill Occurs evacuate Evacuate Area & Alert Supervisor spill->evacuate assess Assess Spill Size and Risk evacuate->assess ppe Don Full PPE assess->ppe Small call_emergency Call Emergency Response (e.g., EHS) assess->call_emergency Large contain Contain with Inert Absorbent Material ppe->contain collect Collect Material into Sealed Waste Container contain->collect decontaminate Decontaminate Spill Area (Solvent then Soap/Water) collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Decision workflow for spill response.

References

  • 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784. PubChem. [Link]

  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • Chemical Incompatibility. Scribd. [Link]

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. [Link]

  • General Chemistry Lab Safety. (2014, August 1). University of Texas at Dallas. [Link]

  • Chemical Incompatibility Guide. The City University of New York (CUNY). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.